Sillenite
Description
Historical Context and Significance in Materials Science
The name "Sillenite" is attributed to the Swedish chemist Lars Gunnar Sillén, whose pioneering work focused on bismuth-oxygen (B8504807) compounds. This class of materials is structurally related to γ-Bi₂O₃, a metastable form of bismuth oxide, which serves as their parent structure. Naturally, sillenites can occur as minerals, such as bismite (Bi₂₅VO₄₀).
The significance of this compound compounds in materials science stems from their remarkable combination of physical properties. These include piezoelectricity, optical activity, photoconductivity, electro-optic, elasto-optic, photorefractive, photoluminescent, photochromic, and magneto-optic effects. These properties enable sillenites to be employed in demanding applications, such as reversible recording media for real-time holography and image processing. Compared to other photorefractive media like perovskites (e.g., BaTiO₃ and LiNbO₃), this compound crystals exhibit a faster response time, although they may show lower gain due to smaller electro-optic coefficients. Their high sensitivity, particularly in the near-infrared (near-IR) region, further underscores their potential for future technological advancements.
General Formulae and Diverse Compositions
This compound compounds typically crystallize in a body-centered cubic structure, belonging to the I23 space group. The fundamental structural motif involves a bismuth-oxygen network that connects to isolated MO₄ tetrahedra, where M is a metal cation.
The most common general formula for stoichiometric sillenites is Bi₁₂MO₂₀, where 'M' represents a tetravalent ion or a combination of ions that collectively achieve an average charge of 4+. Prominent examples of these "ideal sillenites" include Bismuth Silicon Oxide (Bi₁₂SiO₂₀, BSO), Bismuth Germanate (Bi₁₂GeO₂₀, BGO), and Bismuth Titanate (Bi₁₂TiO₂₀, BTO).
Beyond this general formula, sillenites can also exist with other stoichiometric qualities. A more comprehensive structural formula for stoichiometric sillenites has been proposed as Bi₁₂(Bi₄/₅-nxMⁿ⁺₅ₓ)O₁₉.₂₊nx, where M can represent divalent (M²⁺), trivalent (M³⁺), tetravalent (M⁴⁺), or pentavalent (M⁵⁺) ions (specifically V, As, and P). Notable examples of these diverse compositions include Bismuth Ferrite (B1171679) (Bi₂₅FeO₄₀), which is also sometimes referred to as Bi₂₅FeO₃₉ in literature due to discussions regarding its precise oxygen stoichiometry. Other reported this compound compositions include Bi₁₂CoO₂₀, Bi₁₂ZnO₂₀, Bi₁₂NiO₁₉, Bi₁₂PbO₁₉, Bi₁₂MnO₂₀, Bi₁₂SnO₂₀, Bi₂₅GaO₃₉, and Bi₂₅InO₃₉.
Table 1: Representative this compound Compositions and Structural Characteristics
| Compound Name | Chemical Formula | M-site Cation Charge | Crystal System | Space Group |
| Bismuth Silicon Oxide | Bi₁₂SiO₂₀ | Si⁴⁺ (Tetravalent) | Cubic | I23 |
| Bismuth Germanate | Bi₁₂GeO₂₀ | Ge⁴⁺ (Tetravalent) | Cubic | I23 |
| Bismuth Titanate | Bi₁₂TiO₂₀ | Ti⁴⁺ (Tetravalent) | Cubic | I23 |
| Bismuth Ferrite | Bi₂₅FeO₄₀ (or Bi₂₅FeO₃₉) | Fe³⁺ (Trivalent) | Cubic | I23 |
| Bismuth Nickel Oxide | Bi₁₂NiO₁₉ | Ni²⁺ (Divalent) | Cubic | I23 |
Scope and Academic Research Trajectories of this compound Studies
Academic research on sillenites is broad, driven by their unique properties and potential for advanced technological applications. Key research trajectories include:
Optoelectronic and Photorefractive Applications: Sillenites are extensively studied for their use in optical data processing and storage, electro-optics, optoelectronics, fiber optic sensors, image amplification, real-time and multiwavelength holography, optical memories, and modulators. Their ability to exhibit a reversible light-induced change in refractive index (photorefractive effect) is particularly valuable.
Photocatalysis and Environmental Remediation: A significant and growing area of research focuses on sillenites as photocatalysts for environmental applications, particularly in water treatment and energy generation. They have shown effectiveness in degrading various organic and inorganic contaminants, including antibiotics and dyes. For instance, Bi₁₂ZnO₂₀ has demonstrated high efficiency in the degradation of the antibiotic cefixime, while Bi₁₂NiO₁₉ is also recognized as a promising photocatalyst due to its narrow bandgap.
Fundamental Property Investigations: Researchers continue to investigate the fundamental electronic, dielectric, optical, and mechanical properties of sillenites. This includes studies on their electronic band structure, reflectivity spectra, and band gap energies, which are crucial for understanding their performance in optoelectronic devices. Mechanical characteristics like hardness and Young's modulus are also being explored.
Synthesis and Material Engineering: Various synthesis methods are employed to produce this compound crystals, including the Czochralski method, Top Seeded Solution Growth (TSSG), sol-gel techniques, hydrothermal synthesis, solid-state reactions, and co-precipitation. Current research also explores advanced engineering strategies such as heterojunction formation, morphology modification, doping, and hybrid processes to enhance their functional properties, especially photocatalytic performance. Doping with different elements has been shown to significantly influence their optical, photoelectric, and acoustic properties.
Table 2: Key Properties and Applications of Selected this compound Compounds
| Compound | Band Gap (eV) | Key Properties | Primary Applications |
| Bi₁₂SiO₂₀ (BSO) | ~3.25 | Piezoelectric, electro-optic, elasto-optic, photorefractive, photoconductive | Spatial light modulators, acoustic delay lines, hologram recording, optical memories, sensors |
| Bi₁₂GeO₂₀ (BGO) | ~2.6–3.2 | Piezoelectric, optical activity, photoconductivity, electro-optic, large magneto-optical quality (Faraday rotator) | Optical data processing, optical detectors, holography, nonlinear optical devices, solar energy |
| Bi₁₂TiO₂₀ (BTO) | Not explicitly stated in search results, but generally in visible region | Lower optical activity, larger electro-optic coefficient, higher sensitivity to red light, higher photoconductivity | Photorefractive applications, photocatalysis |
| Bi₂₅FeO₄₀ | ~2.02–2.2 | Antiferromagnetic, dielectric, photocatalytic (visible light absorption) | Water/wastewater treatment (degradation of pollutants), XRD/MRI dual-contrast agent, supercapacitors, dye-sensitized solar cells |
| Bi₁₂NiO₁₉ | 2.1 | Narrow bandgap, high photoconductivity, ease of electron-hole pair separation, recyclable | Photocatalysis for water treatment |
Properties
CAS No. |
12272-31-0 |
|---|---|
Molecular Formula |
C17H23N3O3 |
Synonyms |
Sillenite |
Origin of Product |
United States |
Crystallographic Structure and Stoichiometric Considerations
Fundamental Cubic Crystal Structure (Space Group I23)
Sillenites crystallize in the I23 space group (No. 197), which is a non-centrosymmetric cubic symmetry . This specific space group contributes to their notable piezoelectric, electro-optic, and elastic-optic properties .
The fundamental structural units of sillenite crystals are the bismuth-oxygen (B8504807) (Bi-O) polyhedra and the MO₄ tetrahedra . The bismuth atoms (Bi³⁺) are typically surrounded by seven oxygen atoms, forming distorted BiO₇ polyhedra . These Bi-O polyhedra are interconnected in a complex network, forming the framework of the this compound structure . This polyhedral arrangement of Bi-O can result in a dipole moment, which is believed to suppress electron-hole pair recombination, thereby enhancing photocatalytic activity in some sillenites .
Within the this compound structure, the M-site cations (M) are tetrahedrally coordinated by four oxygen anions, forming MO₄ tetrahedra . These MO₄ tetrahedra are situated at the corners and the center of the conventional unit cell . Examples of M cations include Si⁴⁺, Ge⁴⁺, and Ti⁴⁺ . The oxygen atoms forming these tetrahedra are generally labeled as O(3) . The size of the M cation plays a role in the stability and properties of the this compound, with Ge⁴⁺ and Si⁴⁺ being particularly suitable due to their ionic radii .
The lattice constant ('a') for this compound compounds varies slightly depending on the M-site cation. For instance, Bi₁₂SiO₂₀ (BSO) has a lattice constant of approximately 10.104 Å , Bi₁₂GeO₂₀ (BGO) around 10.145 Å , and Bi₁₂TiO₂₀ (BTO) around 10.175 Å . These values are typically determined through X-ray diffraction (XRD) and neutron diffraction methods, with further refinements often achieved using techniques like the Rietveld method .
Table 1: Representative Lattice Parameters of this compound Compounds
| Compound (Formula) | M-site Cation | Lattice Parameter (a, Å) | Reference |
| Bi₁₂SiO₂₀ (BSO) | Si | 10.104 | |
| Bi₁₂GeO₂₀ (BGO) | Ge | 10.145 | |
| Bi₁₂TiO₂₀ (BTO) | Ti | 10.175 | |
| Bi₁₂NiO₁₉ (BNO) | Ni | 10.24 |
The Bi-O and M-O bond lengths also contribute to the precise structural parameters. For Bi₁₂TiO₂₀, experimental Ti-O bond length is approximately 1.72 Å, and Bi-O bond lengths range from 2.07 Å to 2.65 Å .
Table 2: Selected Bond Lengths in Bi₁₂TiO₂₀
| Bond Type | Bond Length (Å) | Reference |
| Ti-O | 1.72 | |
| Bi-O | 2.07 | |
| Bi-O | 2.19 | |
| Bi-O | 2.21 | |
| Bi-O | 2.62 | |
| Bi-O | 2.65 |
Characterization of Tetrahedral Coordination at M-site Cations (MO₄)
Non-Stoichiometry and Research on Deviations from Ideal Composition
This compound compounds are often characterized by their non-stoichiometric nature, meaning their actual composition can deviate from the ideal formula due to defects within their crystal lattice . The general structural formula for stoichiometric sillenites has been proposed as Bi₁₂(Bi₄/₅-nxMn⁺⁵x)O₁₉.₂⁺nx . The degree of non-stoichiometry can vary depending on crystal growth parameters .
Non-stoichiometric sillenites can be substoichiometric, exhibiting vacancies in the oxygen sublattice . These oxygen deficiencies can significantly influence the material's properties. For example, varying the non-stoichiometry with respect to silicon in Bi₁₂SiO₂₀ (BSO) can alter the content of defects in the oxygen sublattice of the tetrahedra where silicon ions are located . The presence of such defects, including oxygen vacancies, can affect the optical absorption and photoconductivity of sillenites . Theoretical calculations suggest that introducing oxygen vacancies at specific O(3) sites can distort the crystal structure of γ-Bi₂O₃, causing it to lose its I23 symmetry .
Conversely, sillenites can also be superstoichiometric, containing an excess of oxygen ions . Research on the effects of oxygen non-stoichiometry in other bismuth titanates has shown that both oxygen deficiency and excess oxygen can strongly influence the stability of magnetic phases and transition temperatures, highlighting the significant structural and property implications of such deviations . In γ-Bi₂O₃, excess oxygen ion vacancies, particularly at octahedral O(2) sites, have been linked to room temperature stabilization and enhanced red-band emission .
Investigation of Oxygen Sublattice Deficiencies
Theoretical and Experimental Investigations of Atomic Positions and Bond Lengths
Extensive theoretical and experimental studies, primarily employing techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations, have provided detailed insights into the atomic positions and interatomic bond lengths within this compound crystals . These investigations are crucial for understanding the structural features that underpin the material's remarkable properties.
Experimental Rietveld refinement of X-ray diffraction data for Bi₁₂NiO₁₉, for instance, has determined a cubic lattice parameter of 10.24 Å . For bismuth silicon oxide (Bi₁₂SiO₂₀), experimental lattice parameters are reported around 10.105 Å (1.0105 nm), with theoretical DFT calculations yielding similar values, such as 10.135 Å . In the case of bismuth titanium oxide (Bi₁₂TiO₂₀), experimental lattice parameters are approximately 10.171 Å, closely matching theoretical relaxed values of 10.142 Å .
The bond lengths within the this compound structure are critical to its stability and functionality. In Bi₁₂SiO₂₀, the Si–O distance within the SiO₄ tetrahedron has been experimentally determined to be 1.647 ± 0.005 Å . The Bi–O bond distances in Bi₁₂SiO₂₀ range from 2.064 ± 0.009 Å to 2.647 ± 0.003 Å, with additional longer contacts of 3.06 Å and 3.161 Å attributed to the stereochemically active Bi³⁺ 6s² lone electron pair . Generally, in this compound crystals, five of the Bi–O distances are found to lie within the range of 2.1–2.65 Å .
For Bi₁₂TiO₂₀, experimental investigations have established the Ti–O bond length at 1.72 Å . The five Bi–O bonds in this compound are experimentally measured at 2.07 Å, 2.19 Å, 2.21 Å, 2.62 Å, and 2.65 Å, all with a reported error of ±0.01% . Theoretical calculations for Bi₁₂TiO₂₀ have yielded optimized bond lengths of 1.849 Å for Ti–O, and 2.12 Å, 2.24 Å, 2.25 Å, 2.56 Å, and 2.59 Å for the five Bi–O bonds, also with an error of ±0.01% . These theoretical values show consistency with experimental findings, albeit with slight variations that are typical between calculated and measured data .
The following tables summarize key crystallographic parameters and interatomic bond lengths for various this compound compounds, derived from both experimental and theoretical investigations:
Table 1: Lattice Parameters of Selected this compound Compounds
| Compound | Lattice Parameter (a) (Å) | Method | Reference |
| Bi₁₂NiO₁₉ | 10.24 | Experimental | |
| Bi₁₂SiO₂₀ | 10.105 | Experimental | |
| Bi₁₂SiO₂₀ | 10.135 | Theoretical | |
| Bi₁₂TiO₂₀ | 10.171 | Experimental | |
| Bi₁₂TiO₂₀ | 10.142 | Theoretical | |
| Bi₁₂GeO₂₀ | 10.145 | Experimental |
Table 2: Interatomic Bond Lengths in Selected this compound Compounds
| Compound | Bond Type | Bond Lengths (Å) (Experimental) | Bond Lengths (Å) (Theoretical/Optimized) | Reference |
| Bi₁₂SiO₂₀ | Si–O | 1.647 ± 0.005 | - | |
| Bi₁₂SiO₂₀ | Bi–O | 2.064 to 2.647 (main), 3.06, 3.161 (additional) | - | |
| Bi₁₂TiO₂₀ | Ti–O | 1.72 ± 0.01% | 1.849 ± 0.01% | |
| Bi₁₂TiO₂₀ | Bi–O | 2.07, 2.19, 2.21, 2.62, 2.65 (±0.01%) | 2.12, 2.24, 2.25, 2.56, 2.59 (±0.01%) |
Synthesis and Crystal Growth Methodologies for Sillenite Materials
Melt Growth Techniques
Melt growth techniques are widely utilized for producing large, high-quality single crystals of congruently melting sillenites. These methods involve solidifying the crystal directly from a molten charge.
The Czochralski method is a prominent melt growth technique known for its capability to yield large, high-quality single crystals, and it has been extensively applied to the growth of sillenite-type bismuth germanate (Bi₁₂GeO₂₀, BGO) and bismuth silicon oxide (Bi₁₂SiO₂₀, BSO) .
For bismuth germanate (Bi₄Ge₃O₁₂, also referred to as BGO, though it has an eulytite structure distinct from this compound-type Bi₁₂GeO₂₀), crystals are typically grown by the Czochralski technique at temperatures around 1100 °C, approximately 50 °C above its melting point of 1050 °C . Advancements in this method for BGO have focused on optimizing parameters to achieve improved crystal quality. Typical pulling rates for BGO range from 1 to 1.5 mm/h, with crystal rotation rates between 20 and 25 rpm . Challenges in BGO Czochralski growth include a lower melt consumption ratio, a higher tendency for crystal faceting, and the formation of helical growth patterns . Inhomogeneous heating in RF induction-heated Czochralski systems can lead to a convex melt-crystal interface and solidification near the crucible bottom, reducing melt consumption efficiency . To mitigate these issues, strategies such as employing bottom heaters or modifying coil-crucible geometry have been explored to optimize energy distribution within the crucible . Low thermal gradient Czochralski (LTG-Cz) techniques have been developed to promote uniform facet growth across the crystallization front and avoid simultaneous formation of faceted and rounded regions, which can lead to macrostructure defects . Growing BGO under an oxygen atmosphere is also critical to prevent melt decomposition and crucible corrosion .
Bismuth silicon oxide (Bi₁₂SiO₂₀, BSO) single crystals are also successfully grown by the Czochralski method, with a reported melting point of 930 °C . Optimal growth conditions for BSO have been determined, including a crystal growth rate of approximately 5 mm/h and a rotation rate of 20 rpm . A significant challenge in BSO growth is the occurrence of optical defects such as second-phase inclusions, striations, and a central core, which appear as a dark area in cross-sections . These defects are often attributed to growth rate anisotropy and variations in the distribution coefficient of "photochromic" impurities between polar and nonpolar facets of the growth interface . Achieving a flat (100) facet interface, often at faster crystal rotation rates, can help prevent the formation of a central core .
The Czochralski method's technical superiority allows for the growth of large, high-quality this compound crystals, making it a preferred technique for industrial production .
The Top Seeded Solution Growth (TSSG) technique is particularly advantageous for growing this compound compounds that melt incongruently, such as bismuth titanium oxide (Bi₁₂TiO₂₀, BTO) and boron this compound (Bi₂₄B₂O₃₉) . Unlike congruently melting compounds, incongruent melts require growth from a high-temperature solution, often with an excess of one component acting as a solvent.
For Bi₁₂TiO₂₀ (BTO), which melts incongruently, TSSG is employed using an excess of Bi₂O₃ as a solvent. A typical starting melt composition might involve a 9:1 molar ratio of Bi₂O₃ to the stabilizing oxides . Optimization of BTO growth via TSSG focuses on establishing proper thermal and mechanical conditions to ensure a stable crystal-melt interface . Good thermal stabilization of growth parameters has been achieved using two-zone resistance furnaces, and forced convection in the melt can lead to high-quality BTO crystals with flat interfaces . Inclusions observed in the initial growth phases can result from constitutional supercooling due to flow inversions in the melt .
Boron this compound (Bi₂₄B₂O₃₉) is another incongruently melting this compound, with a peritectic decomposition temperature of 655 °C . Growing large single crystals (e.g., >1 cm³) of boron this compound has been successfully achieved using an improved TSSG technique. This includes features like crucible weighing for precise control, accelerated crystal rotation, and an air-cooled pulling rod . A major challenge in boron this compound growth is its very small crystallization field in the Bi₂O₃–B₂O₃ binary system and the nearly simultaneous formation of other bismuth borate (B1201080) compounds (e.g., Bi₄B₂O₉) . Achieving homogeneous melts is also difficult due to the significant density difference between Bi₂O₃ (9.3 g/cm³) and B₂O₃ (2.46 g/cm³); this can be improved by using synthesized Bi₄B₂O₉ as a starting material .
The TSSG method has also been successfully applied to grow lead-free piezoelectric single crystals, such as sodium bismuth titanate-barium titanate (Na₀.₅Bi₀.₅TiO₃–BaTiO₃, NBT-BT) solid solutions, which are not sillenites but demonstrate the versatility of the TSSG technique for complex oxide systems .
The precise control and optimization of growth parameters are paramount for producing high-quality this compound single crystals via melt growth techniques. These parameters directly influence crystal morphology, structural perfection, and defect formation.
Pull Rate: The rate at which the crystal is pulled from the melt is critical for maintaining a stable growth interface and preventing defects. For Bismuth Germanate (Bi₄Ge₃O₁₂), typical pull rates are around 1.5 mm/h or 1 mm/h . For Bismuth Silicon Oxide (Bi₁₂SiO₂₀), a growth rate of approximately 5 mm/h has been found to yield yellow crystals without inclusions .
Rotation Rate: Crystal rotation helps to homogenize the melt temperature and nutrient distribution at the growth interface. Bismuth Germanate (Bi₄Ge₃O₁₂) is often grown with rotation rates of 20-25 rpm . For Bismuth Silicon Oxide (Bi₁₂SiO₂₀), a rotation rate of 20 rpm has been identified as optimal . Proper rotation rates are crucial for avoiding irregularities such as spiral growth in BGO crystals .
Axial and Radial Temperature Gradients: Temperature gradients within the melt and at the crystal-melt interface significantly affect crystal quality. Conventional Czochralski growth often involves high temperature gradients . However, low thermal gradient Czochralski (LTG-Cz) techniques are employed to spread facet growth over the entire crystallization front and reduce defects like the central core and striations in BGO and BSO crystals . The use of bottom heaters in the Czochralski setup can optimize the coil-crucible combination, leading to a more appropriate energy distribution in the crucible body and influencing the melt-crystal interface shape .
Atmosphere: The growth atmosphere is also an important parameter. For Bismuth Germanate (Bi₄Ge₃O₁₂), an oxygen atmosphere is maintained during Czochralski growth to prevent decomposition of the melt and corrosion of the platinum crucible .
Melt Stability and Homogeneity: Maintaining a homogeneous melt is crucial, especially for compounds with constituents of differing densities. For boron this compound (Bi₂₄B₂O₃₉), the large density difference between Bi₂O₃ and B₂O₃ makes melt preparation challenging, which can be improved by using pre-synthesized intermediate compounds like Bi₄B₂O₉ as starting materials .
Defect Control: Optimization of these parameters aims to minimize various growth-related defects. For BSO, controlling growth conditions helps prevent the formation of a central core and striations, which are linked to growth rate anisotropy and impurity distribution . In BGO, proper selection of growth parameters can eliminate spiral growth and reduce impurities and yellow coloration .
The table below summarizes typical growth parameters for this compound materials grown by melt techniques.
Table 1: Typical Melt Growth Parameters for this compound Materials
| This compound Compound | Growth Method | Pull Rate | Rotation Rate | Melting Point | Notes | Source |
| Bi₄Ge₃O₁₂ (BGO) | Czochralski | 1.5 mm/h | 25 rpm | 1050 °C | Grown at ~1100 °C, oxygen atmosphere | |
| Bi₄Ge₃O₁₂ (BGO) | Czochralski | 1 mm/h | 20 rev/min | 1050 °C | Coil-crucible geometry optimization | |
| Bi₁₂SiO₂₀ (BSO) | Czochralski | 5 mm/h | 20 rpm | 930 °C | Grown in <111> direction, aims to prevent central core | |
| Bi₁₂TiO₂₀ (BTO) | TSSG | N/A | N/A | Incongruent | Excess Bi₂O₃ as solvent (9:1 molar ratio) | |
| Bi₂₄B₂O₃₉ | TSSG | N/A | N/A | Incongruent (655 °C) | Improved TSSG with crucible weighing, accelerated rotation |
Top Seeded Solution Growth (TSSG) Applications and Optimization
Solution-Based Synthesis Approaches
Solution-based synthesis methods offer alternatives to high-temperature melt growth, often allowing for lower synthesis temperatures and better control over particle morphology and size.
Hydrothermal synthesis is a versatile solution-based method for preparing this compound materials, typically involving reactions in aqueous solutions at elevated temperatures and pressures. This approach can yield crystalline products at significantly lower temperatures compared to conventional solid-state or melt synthesis methods, which often require temperatures above 650 °C .
For bismuth silicates, including this compound-type Bi₁₂SiO₂₀, hydrothermal techniques allow for selective synthesis of different phases like Bi₄Si₃O₁₂ and Bi₂SiO₅ by controlling reaction parameters . Crystalline Bi₄Si₃O₁₂ (eulytite structure), Bi₂SiO₅, and Bi₁₂SiO₂₀ can be prepared from reactions of Na₂SiO₃ and Bi(NO₃)₃·5H₂O in alkaline aqueous solutions at temperatures ranging from 150 °C to 250 °C for 24 hours . The composition and morphology of these bismuth silicates can be precisely controlled by adjusting parameters such as reaction pH and temperature . Microwave-hydrothermal processes have also been used to grow two-dimensional Bi₁₂SiO₂₀ nanosheets .
Bismuth germanate (Bi₄Ge₃O₁₂, eulytite structure) crystals have been synthesized by spontaneous nucleation in various hydrothermal solutions, including NH₄F, HClO₄, and KOH . The growth rate of these crystals increases with increasing solvent concentration, crystallization temperature, and temperature gradient . A simple hydrothermal route to phase-pure eulytite-type BGO (Bi₄(GeO₄)₃) has been developed, producing sub-millimeter sized particles in as little as 12 hours at 185 °C from bismuth nitrate (B79036) pentahydrate and a slight excess of GeO₂ in water .
Bismuth titanate (Bi₄Ti₃O₁₂, Aurivillius structure) particles have also been successfully synthesized via hydrothermal methods. Spherical Bi₄Ti₃O₁₂ particles can be obtained using Bi(OH)₃, Ti(SO₄)₂, and KOH as raw materials . Key parameters influencing crystal structure and morphology include the concentration of the alkali solution, reaction temperature, and soaking time . For instance, spherical Bi₄Ti₃O₁₂ powders with uniform distribution (around 500 nm in diameter) were achieved with KOH concentrations of 1-2 mol/L, a reaction temperature of 160 °C, and a hydrothermal time of 24 hours . The hydrothermal treatment of precipitated Bi³⁺ and Ti⁴⁺ ions in mineralizer hydroxides (NaOH or KOH) can lead to the formation of different morphologies, such as nanoplatelets and nanowires, depending on the mineralizer concentration and treatment time .
The use of mineralizers like NH₄F, HClO₄, KOH, and NaOH is common in hydrothermal synthesis to facilitate the dissolution and recrystallization processes .
Table 2: Hydrothermal Synthesis Conditions for Bismuth Compounds
| Compound Synthesized | Precursors | Solvent/Mineralizer | Temperature | Time | Notes | Source |
| Bi₁₂SiO₂₀ | Na₂SiO₃, Bi(NO₃)₃·5H₂O | Alkaline aqueous solution (pH controlled) | 150-250 °C | 24 h | Selective synthesis, morphology control | |
| Bi₄Ge₃O₁₂ | Bi₂O₃, GeO₂ | NH₄F, HClO₄, KOH solutions | Varied | Varied | Spontaneous nucleation, growth rate dependent on concentration, T, gradient | |
| Bi₄Ge₃O₁₂ | Bi(NO₃)₃·5H₂O, GeO₂ | Water | 185 °C | 12-24 h | Phase-pure sub-millimeter particles | |
| Bi₄Ti₃O₁₂ | Bi(OH)₃, Ti(SO₄)₂ | KOH (1-2 mol/L) | 160 °C | 24 h | Spherical particles (~500 nm) | |
| Bi₄Ti₃O₁₂ | Bi(NO₃)₃, Titanium isopropoxide | NaOH/KOH | Up to 220 °C | Varied | Nanoplatelets and nanowires, morphology dependent on mineralizer concentration |
Co-precipitation is a soft chemical route for synthesizing this compound materials and other bismuth compounds, offering advantages such as control over morphology, particle size, and homogeneity, often at lower calcination temperatures compared to conventional solid-state reactions . This method typically involves precipitating precursor ions simultaneously from a solution, followed by drying and calcination to form the desired crystalline phase.
For bismuth titanate (Bi₄Ti₃O₁₂, Aurivillius structure), a modified oxalate (B1200264) co-precipitation method has been successfully employed. Starting precursors like bismuth nitrate pentahydrate and titanium (IV) isopropoxide are mixed in a specific molar ratio (e.g., Bi:Ti of 4:3) in an oxalic acid medium . The precipitated powder is then calcined, with optimal calcination temperatures around 700 °C for 2 hours to obtain a single-phase orthorhombic Bi₄Ti₃O₁₂ structure . The average particle size of the resulting powders increases with higher calcination temperatures . Precursor powders for hydrothermal treatment of bismuth titanate can also be prepared using a diethylene glycol mediated co-precipitation method .
A novel this compound compound, Bi₁₂SnO₂₀, has been successfully synthesized via the co-precipitation method . This involves mixing appropriate ratios of bismuth and tin ions, followed by precipitation, drying, and calcination. Thermogravimetric analysis (TGA) is used to guide the calcination temperatures. The pure this compound phase of Bi₁₂SnO₂₀ was found to form at calcination temperatures between 310 °C and 400 °C .
Another this compound, Bi₁₂CoO₂₀, has also been synthesized through co-precipitation . This method allows for the preparation of materials with specific characteristics, often used in photocatalytic applications.
Co-precipitation methods generally lead to more homogeneous powders and can reduce the necessary sintering temperatures compared to traditional solid-state synthesis, which often results in particle coarsening and aggregation .
Table 3: Co-precipitation Synthesis Conditions for Bismuth Compounds
| Compound Synthesized | Precursors | Precipitation Medium/Agent | Calcination Temperature | Calcination Time | Notes | Source |
| Bi₄Ti₃O₁₂ | Bi(NO₃)₃·5H₂O, Ti(IV) isopropoxide | Oxalic acid, NH₄OH (pH 9) | 700 °C (range 400-900 °C) | 2 h | Orthorhombic structure, particle size increases with T | |
| Bi₁₂SnO₂₀ | Bi and Sn ions | N/A | 310-400 °C | 6 h | Novel this compound phase formation | |
| Bi₁₂CoO₂₀ | N/A | N/A | N/A | N/A | Characterized by XRD, SEM, DLS |
Co-precipitation Methodologies and Their Refinements
Combustion Methodologies
Combustion methods, often a subset of sol-gel or solution-based techniques, involve rapid self-sustaining reactions to synthesize materials. These methods are known for producing fine, homogeneous powders. For this compound materials, the combustion method has been successfully applied to synthesize compounds like Bi₁₂NiO₁₉. In this approach, a combustion reagent, such as polyvinylpyrrolidone (B124986) (PVP) [PubChem CID: 2043], is incorporated into the precursor solution. The rapid exothermic reaction initiated during combustion can lead to the formation of pure and highly crystalline this compound phases. The increase in dopant concentration in bismuth ferrite (B1171679) (BFO) nanoparticles can significantly promote the formation of the this compound phase, with highly crystalline this compound observed at 25% dopant concentration. Annealing temperature also plays a crucial role in phase formation and crystallinity; while lower temperatures might yield rhombohedral phases, increasing the annealing temperature can lead to a significant increase in the growth of the this compound phase.
Chemical Vapor Deposition (CVD) for this compound Film Production
Influence of Synthesis Conditions on Phase Formation and Purity
The synthesis conditions profoundly influence the phase formation and purity of this compound materials. Key parameters include temperature, heating rate, precursor purity, and the presence of dopants or impurities.
Temperature : Optimal temperature ranges are crucial for obtaining pure this compound phases. For instance, Bi₁₂SnO₂₀ forms between 310 °C and 400 °C via co-precipitation, with higher temperatures leading to decomposition. Similarly, for iron-sillenite (Bi₂₅FeO₄₀) synthesized by solid-state reaction, 750 °C was identified as the optimal calcination temperature for a monophasic product. In contrast, for Bi₁₂TiO₂₀, complete crystallization by sol-gel can occur at 600 °C. Annealing temperature in sol-gel auto-combustion synthesis of bismuth ferrite nanoparticles significantly impacts the growth of the this compound phase.
Heating Rate : The heating rate during calcination can affect phase purity. For example, in sol-gel-combustion synthesis of BFO, a pure phase was obtained only at a low heating rate and specific annealing temperatures.
Precursor Purity : High purity starting materials, such as bismuth oxide (Bi₂O₃) [PubChem CID: 14776], silicon dioxide (SiO₂) [PubChem CID: 24261], germanium dioxide (GeO₂) [PubChem CID: 14796], and titanium dioxide (TiO₂) [PubChem CID: 26042], are essential for growing pure this compound crystals like bismuth germanate (Bi₁₂GeO₂₀) [PubChem CID: 91866545], bismuth silicate (B1173343) (Bi₁₂SiO₂₀) [PubChem CID: 21932922], and bismuth titanate (Bi₁₂TiO₂₀) [PubChem CID: 56846075] using methods like Czochralski and Top Seeded Solution Growth (TSSG). Impurities can stabilize thermodynamically favorable secondary phases, hindering the formation of the desired this compound.
Dopants and Impurities : The introduction of dopants can influence phase transitions and the stability of the this compound structure. For example, doping with Gd and Co can induce a phase transition from rhombohedral to this compound in bismuth ferrite via a sol-gel method. Similarly, Ni²⁺ substitution in BiFeO₃ can stabilize the this compound phase. However, impurities can also lead to the formation of undesired secondary phases. The concentration of dopants can also promote the formation of the this compound phase, as seen with bismuth ferrite nanoparticles where 25% dopant concentration yielded a highly crystalline this compound phase.
Table 3: Influence of Synthesis Conditions on this compound Phase and Purity
Advanced Structural and Spectroscopic Characterization Techniques
X-ray Diffraction (XRD) and Rietveld Refinement for Phase Analysis and Structural Elucidation
X-ray Diffraction (XRD) is a fundamental technique employed for the phase identification and structural investigation of Sillenite crystals . This compound compounds typically crystallize in a cubic structure with the space group I23 (No. 197) . XRD patterns confirm the formation of the this compound phase, often showing high purity and good crystallinity, indicated by strong congruence between experimental and theoretical data .
Rietveld refinement is extensively used to precisely determine and refine the structural and lattice parameters from XRD data . This method allows for the calculation of lattice constants, atomic positions, and reliability factors such as Rₚ, Rₑₓₚ, R_wₚ, and Sig, which evaluate the quality of the fit between observed and calculated diffraction patterns . For instance, Bi₁₂NiO₁₉ has been reported with a lattice parameter 'a' of 10.24 Å . Similarly, Bi₁₂SiO₂₀ crystals exhibit a cubic structure with lattice parameters around 1.0107 nm (10.107 Å) . For Bi₁₂ZnO₂₀, Rietveld refinement confirms a cubic symmetry with space group I23 and a crystallite size of approximately 59.46 nm . In the case of Bi₂₅FeO₄₀, Rietveld refined XRD patterns have confirmed its formation at specific reaction temperatures, with the this compound structure belonging to the I23 space group .
The crystallite size of this compound materials can also be estimated from XRD diffractograms, for example, ranging from 33.20 nm for Bi₁₂NiO₁₉ to 59.46 nm for Bi₁₂ZnO₂₀ .
Table 1: Selected Lattice Parameters and Crystallite Sizes of this compound Compounds from XRD Analysis
| Compound | Lattice Parameter (a) | Space Group | Crystallite Size | Reference |
| Bi₁₂NiO₁₉ | 10.24 Å | I23 | 33.20 nm | |
| Bi₁₂SiO₂₀ | 10.107 Å (1.0107 nm) | Cubic | Not specified | |
| Bi₁₂ZnO₂₀ | Not specified | I23 | ~59.46 nm | |
| Bi₂₅FeO₄₀ | Not specified | I23 | 35.0-44.1 nm | |
| Bi₁₂MnO₂₀ | Not specified | Not specified | 40 nm |
Electron Microscopy Studies (SEM, TEM) for Morphology and Microstructural Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for visualizing the morphology and analyzing the microstructural features of this compound compounds .
SEM images typically reveal the surface morphology, particle shape, and agglomeration behavior of this compound crystals . For instance, Bi₁₂NiO₁₉ crystals may show small agglomeration due to their ultrafine nature, leading to a non-uniform distribution of crystals with varying shapes and noticeable porosity . Similarly, SEM analysis of Bi₁₂ZnO₂₀ often displays a clear porous structure that is spherical, with large agglomerate particles and the formation of nano-crystal grains . The fine nature of these particles often contributes to agglomeration .
TEM studies provide more detailed insights into the internal microstructure, crystallite size, and lattice fringes, although specific detailed findings for this compound from the provided search results are less abundant than for SEM . However, it is noted that TEM images can show polycrystalline and agglomerated samples, and further TEM studies are often deemed necessary for a more comprehensive understanding of the microstructure .
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Raman and FTIR techniques, is vital for characterizing the molecular vibrations and structural integrity of this compound compounds.
Raman spectroscopy is a reliable technique for characterizing this compound materials and verifying the formation of the this compound phase . The this compound structure, belonging to the cubic space group I23, theoretically predicts 40 optical modes, all of which are Raman-active . However, typically fewer than 15 modes are resolved in experimental Raman spectra .
Raman spectra of various Sillenites, such as Bi₁₂SiO₂₀ (BSO), Bi₁₂GeO₂₀ (BGO), Bi₁₂TiO₂₀ (BTO), Bi₂₅GaO₃₉, Bi₂₅FeO₃₉, and Bi₂₅InO₃₉, show characteristic peaks . For Bi₁₂GeO₂₀, Raman spectra can exhibit around 15 peaks associated with A, E, and F modes . For Bi₁₂ZnO₂₀, 12 peaks from 50 to 700 cm⁻¹ have been observed, corresponding to lattice modes . Specific assignments include modes at 80, 92, 123, and 137 cm⁻¹ attributed to the vibration and respiration of Bi and O bands, while modes between 162 and 207 cm⁻¹ are linked to variations of Bi–O–Bi bonds . Smaller Raman modes at 251, 305, 372, and 527 cm⁻¹ are likely due to vibrations of oxygen atoms, and modes at 444 and 666 cm⁻¹ are related to stretching and vibrations of bonds within the ZnO₄ tetrahedra . Temperature-dependent Raman studies can provide insights into phonon behavior and phase stability .
Table 2: Characteristic Raman Modes in this compound Compounds
| Compound | Observed Raman Peaks (cm⁻¹) | Assignments (Examples) | Reference |
| Bi₁₂ZnO₂₀ | 50-700 (12 peaks) | Bi-O, O vibrations, ZnO₄ tetrahedra | |
| Bi₁₂GeO₂₀ | ~15 peaks (A, E, F modes) | Not specified | |
| Bi₁₂SiO₂₀ | 13 vibrational modes | Consistent with reported characteristics |
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups and vibrational modes within the this compound crystal lattice . For example, in iron–this compound (Bi₂₅FeO₄₀), FTIR absorption bands correspond to the vibrations of Fe–O, Bi–O, or Bi–O–Fe bonds, which are consistent with XRD data . FTIR spectra can also be used to confirm the formation of the this compound phase . Studies on Bi₁₂MO₂₀ (M = Si, Ge, Ti, Fe) crystals have measured infrared reflection spectra to analyze first-order phonon frequencies .
Raman Spectroscopy Investigations
Optical Absorption and Reflectivity Measurements for Electronic Transitions
Optical absorption and reflectivity measurements are crucial for understanding the electronic transitions and determining the band gap energy of this compound compounds. Techniques such as UV-Vis diffuse reflectance spectroscopy (DRS) and spectroscopic ellipsometry are commonly employed .
The energy band gap (E_g) is a key optical property. For Bi₁₂SiO₂₀ (BSO), reported band gap values vary, with some studies indicating a wide direct band gap around 3.203 eV to 3.306 eV from electronic band structure and extinction coefficient spectrum analyses . Other experimental analyses of BSO single crystals have yielded band gap energies of 3.25 eV (ellipsometry) and 2.48 eV (transmission) . The presence of defect centers in BSO has been linked to variations in reported band gap values, with values around 2.3 eV and 3.2 eV being commonly reported .
For Bi₁₂NiO₁₉, UV-Vis DRS measurements have revealed an optical band gap of 2.1 eV . Bi₁₂ZnO₂₀ has been found to have an optical band gap of 2.9 eV . In the case of this compound-type Bi₂₅FeO₄₀, band gaps ranging from 1.76 eV to 1.86 eV have been determined, indicating its potential as a visible-light active photocatalyst due to its lower energy gap compared to other this compound materials .
Reflectivity studies, particularly on compounds like Bi₁₂GeO₂₀ (BGO), Bi₁₂SiO₂₀ (BSO), and Bi₁₂TiO₂₀ (BTO), are performed to derive optical constants using methods like Kramers-Kronig analysis . These measurements help in constructing band structure models for these materials .
Table 3: Reported Band Gap Energies of this compound Compounds
| Compound | Band Gap (eV) | Method(s) | Reference |
| Bi₁₂SiO₂₀ | 3.203 - 3.306 | Electronic band structure, extinction coefficient | |
| 3.25 | Ellipsometry, absorption coefficient analysis | ||
| 2.48 | Transmission | ||
| 2.2 - 3.4 | Various (influenced by defects) | ||
| Bi₁₂NiO₁₉ | 2.1 | UV-Vis Diffuse Reflectance Spectroscopy (DRS) | |
| Bi₁₂ZnO₂₀ | 2.9 | Diffuse Reflectance Spectroscopy (DRS) | |
| Bi₂₅FeO₄₀ | 1.76 - 1.86 | (αhν)² vs. photon energy plot from DRS |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a valuable technique for investigating the electron-hole recombination rate in this compound materials . A lower electron-hole recombination rate is generally desirable for photocatalytic applications, as it allows photogenerated charge carriers to participate in reactions more effectively . PL measurements are thus used to assess the efficiency of charge separation and transfer within the material, providing insights into its potential photocatalytic performance . For instance, PL spectroscopy has been employed to study Bi₁₂ZnO₂₀ and this compound-type Bi₂₅FeO₄₀ to understand their optical properties and their suitability for photocatalytic applications .
Thermoluminescence Measurements for Defect Level Identification
Thermoluminescence (TL) measurements are a powerful technique employed to investigate trapping center properties and identify defect levels within the bandgap of materials like this compound. This method involves exciting the crystal, typically with UV light, to populate defect sites with charge carriers. Upon subsequent heating, these trapped carriers are released and recombine, emitting light (thermoluminescence) at specific temperatures, which correspond to the energy depths of the trapping centers. TL is highly sensitive, capable of detecting defect densities as low as 10⁷ cm⁻³, making it a valuable tool for understanding the subtle imperfections in crystalline structures.
Studies on bismuth silicon oxide (Bi₁₂SiO₂₀, BSO) single crystals have extensively utilized TL measurements to characterize their trapping centers. Experiments conducted in the temperature range of 50–400 °C revealed distinct thermoluminescence glow curves. Analysis of these curves typically involves deconvolution techniques, such as curve fitting, initial rise, and different heating rate methods, to extract parameters like activation energy, frequency factor, and order of kinetics for each trapping level.
For Bi₁₂SiO₂₀ single crystals, two prominent overlapped TL peaks have been observed around 279 °C and 362 °C. Detailed analysis of these peaks indicated the presence of two discrete trapping centers with activation energies of approximately 0.81 eV and 1.10 eV. The 0.81 eV defect center has been associated with transitions occurring between the conduction band and this defect level, potentially linked to BiM antisite defects within the this compound structure. These identified trapping centers are generally attributed to intrinsic defects inherent to the Bi₁₂SiO₂₀ compound. Furthermore, some research suggests that these trap levels primarily act as hole traps located above the valence band.
Beyond intrinsic defects, impurities can also introduce significant defect levels. For instance, in both Bi₁₂SiO₂₀ and Bi₁₂GeO₂₀ crystals, thermoluminescence peaks at 145 K, 165 K, and 245 K have been correlated with the recovery of Fe³⁺ ions. This correlation suggests that each of these TL peaks corresponds to the release of holes from distinct trap sites, where Fe²⁺ ions act as recombination centers.
The following table summarizes key thermoluminescence findings in Bi₁₂SiO₂₀:
Table 1: Thermoluminescence Characteristics of Bi₁₂SiO₂₀ Single Crystals
| Peak Temperature (°C) | Activation Energy (eV) | Proposed Origin / Nature of Trap | Reference |
| ~279 | ~0.81 | Intrinsic defect (hole trap), possibly BiM antisite | |
| ~362 | ~1.10 | Intrinsic defect (hole trap) | |
| 145 K | Not specified | Hole trap (correlated with Fe³⁺ recovery) | |
| 165 K | Not specified | Hole trap (correlated with Fe³⁺ recovery) | |
| 245 K | Not specified | Hole trap (correlated with Fe³⁺ recovery) |
Wavelength-Dispersive Spectroscopy (WDS) for Elemental and Compositional Analysis
Wavelength-Dispersive Spectroscopy (WDS) is a robust and highly precise non-destructive analytical technique utilized for determining the elemental composition and distribution within a material. It operates by measuring the characteristic X-rays emitted from a specimen when excited by a focused electron beam, typically within a scanning electron microscope (SEM) or electron microprobe analyzer (EPMA).
A key advantage of WDS over other X-ray spectroscopy techniques, such as Energy Dispersive Spectroscopy (EDS), lies in its superior spectral resolution and enhanced signal-to-noise ratio. WDS boasts an energy resolution of approximately 20 eV, which is an order of magnitude higher than EDS. This high resolution enables the clear separation of closely spaced X-ray lines, which might overlap in EDS spectra, thereby improving the accuracy of elemental identification and quantification, especially for materials containing elements with similar X-ray energies. Furthermore, WDS offers significantly lower detection limits, capable of identifying trace elements down to concentrations of 100 ppm or less, and demonstrates high sensitivity for light elements ranging from beryllium (Be) to uranium (U).
In the characterization of this compound compounds, WDS plays a crucial role in verifying stoichiometry and identifying deviations from ideal compositions. For instance, WDS has been extensively used to determine the precise chemical formulas of grown this compound crystals. In the case of vanadium-doped bismuth titanium oxide (BTO:V) this compound, WDS measurements performed on grown crystals with an initial melt composition of x = 0.10 yielded a chemical formula of Bi₁₂.₀₄±₀.₀₈Ti₀.₇₆±₀.₀₇V₀.₁₆±₀.₀₂O₂₀, with oxygen content derived from stoichiometric calculations. This analysis also allowed for the calculation of the effective segregation coefficient for vanadium in BTO.
WDS has also been instrumental in analyzing the compositional variations in other this compound systems. For example, in studies of aluminum this compound, WDS microanalysis of the matrix this compound phase revealed a composition of Bi₁₂.₄₇(₇)Al₀.₅₃(₄)O₁₉.₅. Similarly, for Bi₁₂ZnO₂₀, WDS analysis of the bismuth-rich matrix indicated a composition of Bi₁₂.₆₇(₈)Zn₀.₃₄(₂)O₁₉. These findings highlight the utility of WDS in confirming the presence and quantifying the concentrations of constituent elements, even in non-stoichiometric or doped this compound materials.
The capabilities of WDS extend beyond point analysis to include the generation of elemental distribution maps and concentration profiles, providing a comprehensive understanding of elemental homogeneity and segregation within the material.
Table 2: Representative this compound Compositions Determined by WDS
| This compound Type | Determined Chemical Formula (by WDS) | Reference |
| Vanadium-doped Bismuth Titanium Oxide (BTO:V) | Bi₁₂.₀₄±₀.₀₈Ti₀.₇₆±₀.₀₇V₀.₁₆±₀.₀₂O₂₀ | |
| Aluminum this compound (matrix phase) | Bi₁₂.₄₇(₇)Al₀.₅₃(₄)O₁₉.₅ | |
| Zinc this compound (Bi-rich matrix) | Bi₁₂.₆₇(₈)Zn₀.₃₄(₂)O₁₉ |
Electronic Structure and Band Theory Investigations
First-Principles Calculations of Electronic Band Structure
First-principles calculations consistently demonstrate that sillenite compounds, including Bi₁₂SiO₂₀ (BSO), Bi₁₂GeO₂₀ (BGO), and Bi₁₂TiO₂₀ (BTO), exhibit semiconducting behavior. A notable feature of their electronic band structure is that the valence band maximum (VBM) and conduction band minimum (CBM) are typically located at the same point, specifically the Γ point, in the Brillouin zone. This alignment indicates that sillenites generally possess a direct band gap.
The choice of DFT functional significantly influences the calculated band gap energies. For instance, for Bi₁₂SiO₂₀, the HSE06 functional predicts a direct band gap of 3.203 eV, which aligns well with experimental observations. However, the GGA-PBE method tends to underestimate this value, yielding approximately 2.35 eV. Similarly, for Bi₁₂GeO₂₀, the GGA+U method provides a band gap of 3.21 eV, consistent with accepted values, while GGA-PBE results in a lower value of 2.38 eV. The mBJ functional has also been utilized for calculating electronic bands, often providing improved accuracy for band gaps.
Density of States (DOS) Analysis and Contribution Mapping
Density of States (DOS) analysis, including total and partial DOS plots, is instrumental in identifying the atomic orbital contributions to the electronic bands of sillenites.
Bi₁₂SiO₂₀ (BSO): The valence band, particularly in the energy range of -5 to 0 eV, is predominantly formed by the p-states of oxygen atoms. Conversely, the conduction band, located above the band gap, is primarily dominated by the d-states of bismuth atoms. Contributions from the s-states of oxygen atoms are also observed in the bands below the valence band.
Bi₁₂GeO₂₀ (BGO): Similar to BSO, oxygen atoms are the primary contributors to the valence band, while bismuth atoms largely dominate the conduction band. The influence of germanium atoms on both the valence and conduction bands is comparatively minor.
Bi₁₂TiO₂₀ (BTO): The valence-band states are mainly composed of occupied O 2p orbitals, with a weaker contribution from Bi 6s orbitals. The conduction-band states, particularly in the 1 eV range above the bottom, are predominantly formed by empty Bi 6s orbitals.
General Bi₁₂MO₂₀ (M=Ti, Ge, Si): Across these this compound compounds, the highest valence bands are primarily composed of O 2p states, with some hybridization from M (Si, Ge, Ti) states, where the O 2p contribution remains dominant. The lowest unoccupied conduction bands above the Fermi energy are characterized by the hybridization of p and d states, with a dominant d-state character.
Bi₁₂SiO₂₀ and Bi₂₅GaO₄₀: For these compounds, the band immediately above the Fermi level is mainly derived from Bi-p states, with significant mixing from O-2p states, and lesser contributions from Bi-6s and O-2s states. The contribution from Si and Ga states is minimal. The band just below the Fermi level is largely composed of O-2p states, with some mixed Bi-s and Bi-p states.
Characterization of Conduction and Valence Band Edges
The characterization of conduction and valence band edges is critical for understanding the electronic transitions in sillenites. For Bi₁₂SiO₂₀ and Bi₁₂GeO₂₀, the valence band maximum (VBM) and conduction band minimum (CBM) are both located at the Γ point in the Brillouin zone, confirming their direct band gap nature.
Charge transfer across the band gap edge in sillenites like Bi₁₂SiO₂₀ and Bi₂₅GaO₄₀ primarily involves electrons transitioning from O-2p states to Bi-p states. In the case of Bi₁₂TiO₂₀, the lowest-energy band gap is attributed to direct O 2p⁶–Bi 6p⁰ orbital transitions.
Subtle variations in the electronic structures, including differences in band gaps and the energy offsets of the valence band tops, are observed among the isostructural sillenites (Bi₁₂TiO₂₀, Bi₁₂GeO₂₀, and Bi₁₂SiO₂₀). These differences are not primarily due to the direct influence of the M-ion electronic states but rather stem from the specific behavior of the M–O and Bi–O chemical bonds within the crystal lattice.
Theoretical and Experimental Band Gap Determination
Sillenites are recognized as wide band gap semiconductor materials, making them suitable for applications in the ultraviolet (UV) region. Both theoretical calculations and experimental techniques are employed to determine their band gap energies.
Table 1: Selected Band Gap Energies of this compound Compounds
| Compound (Formula) | Method | Band Gap (eV) | Reference |
| Bi₁₂SiO₂₀ | HSE06 DFT (calculated) | 3.203 | |
| Bi₁₂SiO₂₀ | Extinction coefficient spectrum | 3.306 | |
| Bi₁₂SiO₂₀ | Ellipsometry / Absorption coefficient | 3.25 | |
| Bi₁₂SiO₂₀ | Transmission | 2.48 | |
| Bi₁₂SiO₂₀ | GGA-PBE DFT (calculated) | 2.35 | |
| Bi₁₂GeO₂₀ | GGA+U DFT (calculated) | 3.20 - 3.21 | |
| Bi₁₂GeO₂₀ | GGA-PBE DFT (calculated) | 2.38 | |
| Bi₁₂GeO₂₀ | Absorption coefficient analysis | 3.18 | |
| Bi₁₂TiO₂₀ | HSE06 DFT (calculated) | 3.1 | |
| Bi₁₂TiO₂₀ | PBE DFT (calculated) | 2.2 | |
| Bi₁₂TiO₂₀ | Transmittance (10K) | 2.56 | |
| Bi₁₂TiO₂₀ | Transmittance (300K) | 2.30 | |
| Bi₁₂(Bi₀.₃₇₅Mn₀.₆₂₅)O₂₀ | Calculated | ~1.66 | |
| Bi₂₅FeO₄₀ | Calculated | 1.99 | |
| Bi₁₂NiO₁₉ | UV-Vis DRS | 2.1 ± 0.1 | |
| Bi₂₅GaO₄₀ | Calculated | 2.68 | |
| Bi₂₅GaO₄₀ | UV-Vis (Hydrothermal) | ~2.55 | |
| Bi₂₅GaO₄₀ | UV-Vis (Solid State) | ~2.76 | |
| Bi₁₀Cd₃O₂₀ | Calculated | 2.56 | |
| Bi₂₅PO₄₀ | Calculated | 2.32 |
Experimental band gap values are derived from techniques such as spectroscopic ellipsometry, transmission measurements, absorption coefficient analysis, and UV-Vis diffuse reflectance spectroscopy. The presence of intrinsic defect centers, such as bismuth-metal antisite defects or oxygen vacancies, can significantly reduce the band gap energy, leading to absorption in the visible light spectrum.
Influence of M-site Cations on Band Gap Energy
The specific cation occupying the M-site in the this compound structure (Bi₁₂MO₂₀) plays a crucial role in determining the band gap energy. As shown in Table 1, the calculated band gap energies for various this compound crystals can range from approximately 1.66 eV for Bi₁₂(Bi₀.₃₇₅Mn₀.₆₂₅)O₂₀ to 2.85 eV for Bi₁₂GeO₂₀.
Temperature-Dependent Band Gap Characteristics (e.g., Varshni and O'Donnell-Chen Models)
The band gap energy of sillenites exhibits a dependence on temperature. For instance, in Bi₁₂TiO₂₀ single crystals, the direct band gap energy increases from 2.30 eV at room temperature to 2.56 eV when the temperature is lowered to 10 K.
The temperature-dependent behavior of the band gap can be effectively analyzed using empirical and semi-empirical models, notably the Varshni equation and the O'Donnell-Chen model.
Varshni Model: This widely used empirical relation describes the temperature dependence of the band gap as: E_g(T) = E_g(0) - αT² / (T + β) Where:
E_g(T) is the band gap energy at temperature T.
E_g(0) is the band gap energy at absolute zero temperature.
α and β are fitting parameters characteristic of the semiconductor.
O'Donnell-Chen Model: This model, often providing a numerically better fit than the Varshni equation in some cases, is expressed as: E_g(T) = E_g(0) - S⟨ħω⟩ [coth(⟨ħω⟩ / 2k_BT) - 1] Where:
E_g(T) is the band gap energy at temperature T.
E_g(0) is the band gap energy at zero temperature (after zero-point renormalization).
S is a dimensionless electron-phonon coupling constant.
⟨ħω⟩ represents the average phonon energy.
k_B is the Boltzmann constant.
For Bi₁₂TiO₂₀, analyses using these models have yielded specific parameters. For example, the absolute zero band gap energy E_g(0) was determined to be 2.56(4) eV, the rate of change of band gap energy γ was –1.11 × 10⁻³ eV/K, and the average phonon energy ⟨E_ph⟩ was 8.6 meV. The physical significance of these parameters relates to electron-phonon interactions and thermal expansion effects within the material.
Analysis of Electronic State Hybridization
A prominent characteristic of the electronic structure in sillenites is the pronounced hybridization of electronic states between the M-site cations and the oxygen anions.
In Bi₁₂MO₂₀ compounds (where M = Ti, Ge, Si), the highest valence bands are formed by a combination of O 2p states and hybridized states involving O 2p and M (Si, Ge, Ti) states, with the O 2p contribution being dominant. Conversely, the lowest unoccupied conduction bands are formed through the hybridization of p and d states, where the d-state contribution is more significant.
A notable example of the impact of hybridization is observed in Bi₁₂MnO₂₀. Density Functional Theory (DFT) calculations for this compound confirm the presence of an intermediate band state within the main band gap. This intermediate band is specifically formed by the hybridization of O 2p and Mn 3d orbitals. This hybridization is crucial as it contributes to the material's strong absorption capability across a broad spectrum, encompassing UV, visible, and near-infrared (NIR) light.
More broadly, in transition metal oxides, the interaction between transition metal 3d and oxygen 2p states via hybridization is a fundamental phenomenon. This hybridization tends to increase with an increasing number of 3d electrons and with the oxidation state of the transition metal. This is because oxidation reduces the energy difference between the transition metal 3d level and the O 2p level, thereby enhancing covalency and thus hybridization.
Charge Carrier Transport Properties Research
This compound crystals are widely recognized for their efficient charge carrier transport properties, which are fundamental to their diverse applications, particularly in optoelectronics . A key characteristic is their photoconductivity, meaning their electrical conductivity increases upon exposure to light . This compound crystals, including BSO and BGO, are noted as efficient photoconductors with low dark conductivity . The strong spectral dependence of their photoconductivity enables their use in a wide range of optical devices and systems .
The interplay between electro-optical and photoconductive properties in sillenites gives rise to the photorefractive effect . This effect involves a reversible, light-induced change in the refractive index of the material, making sillenites valuable for applications such as real-time holography, optical data processing, and image amplification .
The mechanism of charge carrier transport in photorefractive sillenites involves the generation and subsequent trapping of mobile charge carriers. When exposed to spatially modulated light, such as crossed laser beams, charge carriers are generated in the brighter regions . These carriers then diffuse into the darker regions of the crystal, where they become trapped in defects or impurity sites . The resulting spatial separation of charges creates an internal space charge field, which, through the electro-optic effect, induces a spatially modulated refractive index . For instance, undoped melt-grown BGO exhibits n-type photoconductivity when illuminated with near-band-edge light . A significant native deep donor in BGO, identified as a bismuth atom occupying a germanium site (Bi_Ge), serves as a primary source of electrons for both photorefractive and photochromic effects . Research has also explored shallow and deep trap centers in undoped and doped BSO, BGO, and BTO single crystals, suggesting that variations in the excitation energy of these traps may be linked to modifications in the local symmetry within the Bi-O sublattice .
Drift mobilities, which quantify the speed at which charge carriers move in an electric field, are crucial for assessing the transport efficiency of sillenites. Studies on BTO have reported room temperature drift mobilities. For intrinsic BTO samples, a drift mobility of 0.2 cm²V⁻¹s⁻¹ was measured, while lead-doped BTO samples showed a higher mobility of 2 cm²V⁻¹s⁻¹ . The good carrier transport properties of this compound Bi₁₂TiO₂₀, characterized by low effective hole and electron masses, high dielectric constant, and low exciton (B1674681) binding energy, further underscore their potential in optoelectronic devices .
Table 2: Room Temperature Drift Mobilities in Bi₁₂TiO₂₀
| Compound (Formula) | Doping | Drift Mobility (cm²V⁻¹s⁻¹) | Source |
| Bi₁₂TiO₂₀ (BTO) | Intrinsic | 0.2 | |
| Bi₁₂TiO₂₀ (BTO) | Lead-doped | 2 |
Defect Chemistry, Doping, and Solid Solution Formation
Solid Solution Formation and Phase Stability Investigations
Sillenite compounds are generally represented by the chemical formula Bi₁₂[M]O₂₀, where 'M' commonly denotes a tetravalent ion such as silicon (Si), germanium (Ge), or titanium (Ti). These materials crystallize in a body-centered cubic structure with the I23 space group. While the this compound structure of pure bismuth oxide (γ-Bi₂O₃) is intrinsically metastable, its stability can be considerably enhanced through the deliberate incorporation of small quantities of various cations, including Si⁴⁺, Ge⁴⁺, and Ti⁴⁺.
The formation of solid solutions is a fundamental aspect of this compound chemistry, enabling the tuning of their structural and functional characteristics. For instance, stable bismuth silicate (B1173343) (Bi₁₂SiO₂₀) and bismuth germanate (Bi₁₂GeO₂₀), both possessing the this compound structure, are known to form a continuous series of solid solutions, highlighting their structural compatibility.
Investigations into phase stability reveal a strong dependence on synthesis parameters, particularly temperature. The this compound phase of bismuth tin oxide (Bi₁₂SnO₂₀) has been observed to form within a narrow temperature window of 310 to 400 °C. However, at temperatures exceeding this range, Bi₁₂SnO₂₀ becomes unstable and undergoes decomposition, leading to the formation of more thermodynamically stable compounds, such as tin dioxide (SnO₂).
Doping strategies are frequently employed to stabilize the metastable this compound structure and achieve desired properties. For example, the co-doping of bismuth ferrite (B1171679) (Bi₂₅FeO₄₀) with 10% gadolinium (Gd) and 10% chromium (Cr) has been demonstrated to stabilize its this compound phase at relatively lower reaction temperatures, specifically between 120 and 160 °C. Furthermore, increasing the concentration of M₂O₃ (where M can be iron (Fe), aluminum (Al), or gallium (Ga)) up to 7 mol% can lead to the formation of isomorphous this compound compounds with the formula Bi₂₅MO₃₉. These Bi₂₅MO₃₉ phases can coexist with γ-Bi₂O₃ and exhibit solid solubility across their entire compositional range, as do Bi₁₂MnO₂₀.
Another illustrative example of solid solution formation and phase transformation involves the addition of zinc oxide (ZnO) to bismuth oxide. Minor additions of ZnO to the face-centered cubic high-temperature polymorph of bismuth oxide (δ-Bi₂O₃) induce a transformation to a body-centered cubic γ-Bi₂O₃ solid solution. The solid solubility limit in the Bi₂O₃-ZnO system is approximately 1.5 mol% ZnO. While this γ-Bi₂O₃ solid solution remains stable at elevated temperatures, it transforms into the low-temperature monoclinic α-Bi₂O₃ and Bi₃₈ZnO₅₈ upon cooling below 700 °C.
Table 1: Examples of this compound Solid Solutions and Stability Conditions
| This compound Compound | M-cation/Dopant | Stability/Formation Conditions | Key Observations |
| Bi₁₂SiO₂₀ | Si⁴⁺ | Stabilized by Si⁴⁺ | Forms continuous solid solutions with Bi₁₂GeO₂₀ |
| Bi₁₂GeO₂₀ | Ge⁴⁺ | Stabilized by Ge⁴⁺ | Forms continuous solid solutions with Bi₁₂SiO₂₀ |
| Bi₁₂TiO₂₀ | Ti⁴⁺ | Stabilized by Ti⁴⁺ | - |
| Bi₁₂SnO₂₀ | Sn | 310-400 °C | Unstable > 400 °C, decomposes to SnO₂ |
| Bi₂₅FeO₄₀ | Gd, Cr | 10% Gd, 10% Cr co-doping, 120-160 °C | Structure stabilized at lower temperatures |
| Bi₂₅MO₃₉ | Fe, Al, Ga | Up to 7 mol% M₂O₃ addition | Coexists with γ-Bi₂O₃, exhibits solid solubility |
| γ-Bi₂O₃ (Bi₂O₃-ZnO) | ZnO | Up to 1.5 mol% ZnO | Stable at high T, transforms to α-Bi₂O₃ and Bi₃₈ZnO₅₈ below 700 °C |
| Bi₁₂MnO₂₀ | Mn | - | Exhibits solid solubility with Bi₂₅MO₃₉ (M=Fe, Al, Ga) |
Proton Conduction Mechanisms in Doped Sillenites
The investigation of proton conduction in this compound materials has unveiled their potential as innovative solid electrolytes for various electrochemical applications. A particularly noteworthy discovery is lead-doped bismuth silicon oxide (Pb-doped Bi₁₂SiO₂₀), which represents a unique class of proton-conducting inorganic oxides. This material is distinguished by its this compound structure and is composed exclusively of Group 14 and 15 cations.
The mechanism of proton conduction in oxides typically involves a sequence of steps. Initially, acceptor doping is introduced to create oxygen vacancies within the host lattice. Subsequently, in the presence of moisture, hydration occurs, leading to the incorporation of protons into these vacancies. Finally, the mobility of these interstitial protons results in measurable electrical conductivity.
In the Bi₁₂SiO₂₀ this compound structure, proton transport is facilitated by distinctive three-dimensional pathways. These pathways navigate through a network of soft and distorted BiO₅ polyhedra, strategically avoiding the more rigid SiO₄ tetrahedra. Protons preferentially reside and migrate near the corner-shared oxygen atoms within the BiO₅ polyhedra. The intrinsic properties of the bismuth (Bi³⁺) cation, such as its lone pair electrons, high electronegativity, and diverse coordination environments, contribute to the formation of a softly bonded BiO₅ network. This network, in turn, provides a low migration barrier for protons, estimated to be approximately 0.3 eV in undoped Bi₁₂SiO₂₀.
Experimental evidence strongly supports proton conduction in these doped sillenites. For instance, a notable decrease in conductivity by a factor of 1.2 was observed in Pb-doped Bi₁₂SiO₂₀ when protons were exchanged with deuterium (B1214612) at 485 °C, providing compelling evidence of protonic transport. Furthermore, measured activation energies for bulk proton conductivities in Bi₁₀.₈Pb₁.₂SiO₂₀−δ were determined to be 0.42 eV, which closely aligns with calculated theoretical values of 0.63 eV.
The discovery and rational design of such novel proton-conducting materials have been significantly accelerated by advanced computational methodologies, including high-throughput computational screening integrated with machine learning approaches. This systematic strategy has successfully identified and experimentally verified materials like Pb-doped Bi₁₂SiO₂₀ and strontium-doped Bi₄Ge₃O₁₂, which exhibit unique and efficient proton conduction pathways.
The fundamental mechanisms governing proton conduction are broadly categorized into two hypothetical models: the Grotthuss mechanism and the Vehicle mechanism. The Grotthuss mechanism describes proton migration as a "spinning-jumping" process, where protons effectively hop along the oxygen backbone of the crystal lattice. This mechanism is often considered the predominant mode of proton transport in many proton-conducting oxides.
Table 2: Proton Conduction Characteristics in Doped Sillenites
| This compound Host | Dopant | Proton Conduction Pathway | Migration Energy Barrier (eV) | Proton-Dopant Association Energy (eV) | Bulk Proton Conductivity Activation Energy (eV) | Key Conduction Features |
| Bi₁₂SiO₂₀ | None | 3D, via BiO₅ network | ~0.3 | N/A | N/A | Avoids SiO₄ tetrahedra, soft BiO₅ network |
| Bi₁₂SiO₂₀ | Pb | 3D, via BiO₅ network | ~0.6 (total, with association) | ~0.3 | 0.42 (measured), 0.63 (calculated) | Comparable to perovskites, isotope effect observed |
Theoretical Modeling and Computational Studies
Density Functional Theory (DFT) and Ab Initio Calculations
DFT and ab initio calculations are powerful tools for studying the electronic structure and properties of materials from first principles, without relying on experimental input. For sillenites, these methods have been applied to understand their structural stability, electronic band characteristics, mechanical responses, and thermodynamic behavior.
DFT calculations are routinely used to optimize the crystal structure of sillenites, determining the most stable atomic arrangements and predicting lattice parameters. For Bi₁₂SiO₂₀ (BSO), DFT calculations have revealed a cubic crystalline structure with predicted lattice constants around 10.035 Å or 10.135 Å, which show good consistency with experimental X-ray diffraction (XRD) data. Similarly, for Bi₁₂GeO₂₀ (BGO), the calculated lattice constant for its cubic structure has been reported as 10.304 Å. These computational predictions are crucial for validating structural models and understanding the atomic-level arrangement within these complex compounds.
Here's a summary of predicted lattice parameters for common sillenites:
| Compound | Predicted Lattice Parameter (Å) | Method | Reference |
| Bi₁₂SiO₂₀ | 10.035 | DFT | |
| Bi₁₂SiO₂₀ | 10.135 | DFT | |
| Bi₁₂GeO₂₀ | 10.304 | DFT | |
| Bi₁₂GeO₂₀ | 10.086 (GGA-PBE) | DFT | |
| Bi₁₂GeO₂₀ | 10.103 (GGA+U) | DFT | |
| Bi₁₂TiO₂₀ | 10.17 (GGA) | DFT | |
| Bi₁₂TiO₂₀ | 9.81 (LDA) | DFT |
The electronic band structure and density of states (DOS) are critical for understanding the electrical and optical properties of semiconductors like sillenites. DFT calculations have shown that Bi₁₂XO₂₀ compounds are semiconductors. For Bi₁₂SiO₂₀, the electronic band structure and partial density of states plots have been presented in detail, with O-atoms significantly contributing to the valence band and Bi-atoms dominating the conduction bands. The band gap energy for Bi₁₂SiO₂₀ has been determined from electronic band structure and optical constant spectra, with values around 3.2 eV being consistent with various theoretical and experimental studies. For Bi₁₂GeO₂₀, a direct band gap energy of 3.20 eV has been calculated, indicating its potential for ultraviolet applications. The DOS graph for BGO indicates that O-atoms dominate the valence band, while Bi-atoms dominate the conduction band, with a remarkably smaller effect from Ge-atoms.
Calculated Band Gap Energies:
| Compound | Band Gap Energy (eV) | Method | Reference |
| Bi₁₂SiO₂₀ | 3.2 | DFT (HSE06) | |
| Bi₁₂SiO₂₀ | 2.85 (mBJ) | DFT | |
| Bi₁₂SiO₂₀ | 1.91 (GGA-PBE) | DFT | |
| Bi₁₂SiO₂₀ | 2.42 (GGA-PBE) | DFT | |
| Bi₁₂GeO₂₀ | 3.20 | DFT | |
| Bi₁₂GeO₂₀ | 2.38 (GGA-PBE) | DFT | |
| Bi₁₂GeO₂₀ | 3.21 (GGA+U) | DFT |
Computational studies have been crucial in predicting the mechanical properties of sillenites, including elastic constants, Young's modulus, shear modulus, and Poisson's ratio. These parameters are essential for understanding the material's stiffness, ductility, and resistance to deformation. For Bi₁₂GeO₂₀, DFT calculations have predicted elastic constants (C₁₁, C₁₂, C₄₄) and other mechanical properties, indicating its mechanical stability and anisotropic behavior. The hardness and Young's modulus ranges for BGO from DFT studies were found to be 3.7–6.3 GPa and 61.7–98.9 GPa, respectively. For Bi₁₂SiO₂₀, the calculated Young's modulus is reported as 166.5 GPa, and for Bi₁₂GeO₂₀, it is 161.1 GPa. The Poisson's ratio for both Bi₁₂SiO₂₀ and Bi₁₂GeO₂₀ is approximately 0.27, suggesting a dominant ionic character in their interatomic bonding. Furthermore, the Zener anisotropy factor, calculated as 0.923 for Bi₁₂SiO₂₀ and 0.919 for Bi₁₂GeO₂₀, indicates that these materials exhibit very small elastic anisotropy.
Predicted Mechanical Properties (DFT):
| Property | Bi₁₂SiO₂₀ (BSO) | Bi₁₂GeO₂₀ (BGO) | Reference |
| Young's Modulus (GPa) | 166.5 | 161.1 | |
| Shear Modulus (GPa) | - | 29.7 | |
| Poisson's Ratio | 0.27 | 0.27 | |
| Hardness (GPa) | - | 3.7–6.3 | |
| Zener Anisotropy Factor | 0.923 | 0.919 |
Thermodynamic stability is a key factor in determining the feasibility of synthesizing a material. DFT calculations are used to assess this by computing properties like formation energy. A negative formation energy indicates that a compound is thermodynamically stable and thus synthesizable. For Bi₁₂SiO₂₀, a negative formation energy of −1.382 eV/atom has been revealed, pointing to its thermodynamic stability. This negative value is associated with the synthesizability of the compound. Formation energy is a measure of the energy change when a compound is formed from its constituent elements, and it can be used as a scale for thermodynamic stability.
Mechanical Characteristics Prediction (Elastic Constants, Young's Modulus, Shear Modulus, Poisson's Ratio)
Optical Function Calculations (Dielectric Function, Refractive Index, Extinction Coefficient, Absorption Coefficient, Energy-Loss Function)
Computational methods are also employed to calculate the optical functions of sillenites, providing insights into their interaction with electromagnetic radiation. These calculations typically involve determining the spectral dependencies of various optical parameters. For Bi₁₂SiO₂₀, the spectral dependencies of real and imaginary components of the dielectric function, refractive index, extinction coefficient, absorption coefficient, and energy-loss function have been plotted in the 0–12 eV spectral range. Similar calculations have been performed for Bi₁₂GeO₂₀, with spectra for the real and imaginary components of the dielectric function, refractive index, extinction coefficient, and absorption coefficient drawn in the 0–10 eV energy range. These computational results are essential for understanding and predicting the photorefractive and optoelectronic applications of sillenites.
Phonon Mode Analysis
Phonon mode analysis, often performed using DFT, provides information about the vibrational properties of a crystal lattice. For Bi₁₂SiO₂₀, DFT calculations of the vibrational modes have been presented, including a detailed assignment and geometry investigation of these modes within the sillenite structure. These studies have shown that the symmetry and geometry of strong Raman peaks allow for direct probing of the Bi-O(1) and Bi-O(2) bonds. The remarkable agreement between GGA calculations and experimental Raman data (within 3% and an average variance of around 1% for most pronounced modes) justifies further DFT studies of phonon modes in bismuth oxides. The Born effective charges of sillenites have also been studied, revealing the existence of large and anisotropic charges.
Machine Learning Approaches in Defect Chemistry and Materials Discovery
The complexity of point defects, which are ubiquitous in inorganic solids and crucial to their functionality and synthesizability, presents significant challenges in traditional materials exploration . To overcome these hurdles, machine learning (ML) approaches, combined with high-throughput computational screening, have emerged as powerful tools for accelerating the discovery of novel inorganic materials, including those with this compound structures .
Application to this compound and Proton Conductors
Recent advancements have demonstrated the efficacy of defect-chemistry-trained, interpretable machine learning for the efficient exploration and discovery of unconventional proton-conducting inorganic solid electrolytes . This innovative framework integrates high-throughput computational screening for point defects with physically interpretable machine learning models to predict material functions and synthesizability, followed by experimental validation. The approach explicitly considers critical factors such as dopant dissolution and hydration reactions, which are vital for activating proton incorporation and conduction in inorganic oxides .
This systematic strategy has led to the successful discovery and synthesis of two novel proton conductors in initial trials: lead-doped bismuth silicon oxide (Pb-doped Bi₁₂SiO₂₀) this compound and strontium-doped bismuth germanium oxide (Sr-doped Bi₄Ge₃O₁₂) eulytite-type compounds . Notably, Pb-doped Bi₁₂SiO₂₀ this compound represents an unprecedented class of proton-conducting electrolyte. It is uniquely composed solely of groups 14 and 15 cations and features a this compound crystal structure, exhibiting fast and unique three-dimensional proton conduction along a softly bonded BiO₅ network .
Detailed Research Findings and Data Considerations
The machine learning models employed in these studies are trained using ab initio input data, which includes calculated hydration energies and dopant solution energies. These models provide quantitative predictions and physical interpretations for identifying synthesizable host-dopant combinations with desired hydration capabilities across a wide range of structures and compositions .
Key structural and chemical features that influence the hydration and dopant solution energies, and thus serve as inputs for the machine learning models, include:
Mean coordination number of host cations.
Volume per atom.
Differences in ionic radius between the dopant and the substituted host cation.
Differences in electronegativity between the dopant and the substituted host cation.
Reaction energy of the host compound from neighboring equilibrium phases (inverse distance to hull).
The predictive capability of these models was experimentally confirmed through X-ray diffractometry and Rietveld refinements of the synthesized materials, which indicated the formation of primary this compound (space group I23) and eulytite (space group I4̄3d) phases, with minor secondary phases.
The success of this "ML prediction-high-throughput screening-theoretical verification" workflow significantly enhances the efficiency of materials discovery while ensuring the reliability and feasibility of the predictions.
Table 1: Conceptual Data Inputs and Outputs for Machine Learning in this compound Defect Chemistry
| Category | Input Features (Examples) | Predicted Outputs (Examples) |
| Host Material Properties | Mean coordination number of host cations | Synthesizability of host-dopant combination |
| Volume per atom | Hydration capability | |
| Reaction energy (inverse distance to hull) | Proton conductivity (qualitative prediction of potential) | |
| Dopant Properties | Ionic radius of dopant | Hydration energy |
| Electronegativity of dopant | Dopant solution energy | |
| Host-Dopant Interaction | Differences in ionic radius between dopant and host cation | |
| Differences in electronegativity between dopant and host cation |
Advanced Optical and Electro Optical Phenomena Research
Photorefractive Effect Mechanisms and Enhancements
The photorefractive effect in sillenite crystals is a reversible, light-induced change in the refractive index, arising from the interplay between their electro-optical and photoconductive properties. When exposed to spatially modulated light, such as that from interfering laser beams, mobile charge carriers are generated in the brighter regions. These carriers then migrate and redistribute among trapping sites within the crystal, leading to the formation of an internal space-charge field. This field, in turn, modulates the refractive index via the electro-optic effect.
This compound crystals generally exhibit a faster response time compared to other photorefractive materials like barium titanate (BaTiO₃) and lithium niobate (LiNbO₃), although they may show lower gain due to their comparatively smaller electro-optic coefficients. The photorefractive response in sillenites can be significantly improved by applying external electric fields to the samples. Furthermore, doping this compound crystals with specific impurities can enhance their photorefractive properties. For instance, doping bismuth silicon oxide (BSO) with iron and cobalt has been shown to increase sensitivity and widen the spatial-frequency range where the photorefractive effect can be observed. Similarly, co-doping with phosphorus and manganese has been investigated to enhance nonlinearities and the photorefractive response in bismuth sillenites. Deep defect levels inadvertently present in the crystals, rather than controllably introduced, are crucial to the photorefractive effect, as they act as photoionizing centers.
Table 1: Comparison of this compound Crystal Properties for Photorefractive Applications
| Property | Bi₁₂SiO₂₀ (BSO) | Bi₁₂GeO₂₀ (BGO) | Bi₁₂TiO₂₀ (BTO) |
| Optical Activity | Higher | Higher | Lower |
| Electro-optic Coefficient | Moderate | Moderate | Larger |
| Sensitivity to Red Light | Moderate | Moderate | Higher |
| Photoconductivity Efficiency | High | High | High |
| Response Time | Faster | Faster | Faster |
| Gain (due to electro-optic coefficient) | Lower | Lower | Lower |
Holographic Recording and Image Amplification Studies
This compound crystals are widely recognized for their utility as reversible recording media in real-time holography and various image processing applications. Bismuth silicon oxide (Bi₁₂SiO₂₀) and bismuth germanium oxide (Bi₁₂GeO₂₀) are particularly well-known members of the this compound family used for volume holographic storage and multiwave-mixing applications. The ability of these crystals to form dynamic holograms in real-time makes them valuable for applications in adaptive interferometers, associative memory systems, and optical image amplification.
Research has demonstrated the nonstationary amplification of holographic recording in both pure and transition-metal-doped Bi₁₂SiO₂₀ crystals. For example, doping with iron and cobalt significantly increases the sensitivity and broadens the spatial-frequency range for holographic amplification, serving as a basis for incoherent-to-coherent optical conversion. Furthermore, direct holographic recording in undoped Bi₁₂TiO₂₀ crystals has been investigated in the near-infrared region (e.g., at 1064 nm), where both optical activity and optical absorption are lower than in the visible spectrum. This recording exhibits a notable enhancement in diffraction efficiency when an external DC electric field is applied.
Phase Conjugation Phenomenon Research
This compound crystals are employed in the study and application of optical phase conjugation. This phenomenon involves the generation of a wave that retraces the path of an incident wave, effectively reversing its wavefront. Sillenites are utilized in configurations such as four-wave mixing and self-pumped phase conjugation, which are crucial for various optical signal processing applications.
Photoconductivity Investigations
This compound crystals, including Bi₁₂SiO₂₀, Bi₁₂GeO₂₀, and Bi₁₂TiO₂₀, are characterized by their efficient photoconductive properties and low dark conductivity. The photoconductivity of these materials is highly dependent on the wavelength and power of the incident light. Investigations suggest that different charge transport mechanisms may be at play in the photoconductive and photorefractive effects within these crystals.
Light-induced effects in sillenites are primarily associated with electron transitions into the conduction band and the subsequent filling of shallow and deep trapping levels. The dynamics of photoconductivity in these crystals can be characterized by distinct relaxation times. For instance, in bismuth silicon oxide and bismuth titanium oxide, relaxation times on the order of 100 nanoseconds and 10 microseconds have been observed. The optical absorption and the effective trap density in Bi₁₂GeO₂₀ and Bi₁₂SiO₂₀ crystals increase as the germanium dioxide or silicon dioxide content in the melt decreases during crystal growth, respectively. Doping with various ions can also modify the photoconductivity characteristics of this compound crystals.
Electro-Optic and Elasto-Optical Effect Studies
This compound crystals exhibit significant electro-optic and elasto-optical effects, in addition to their piezoelectric properties. The electro-optic effect, specifically the Pockels effect, refers to the change in the refractive index of a material in response to an applied electric field. Among the common sillenites, Bi₁₂TiO₂₀ (BTO) is noted for possessing a larger electro-optic coefficient compared to its isomorphous counterparts, Bi₁₂SiO₂₀ and Bi₁₂GeO₂₀.
Measurements of the dispersion of the electro-optic coefficient across the visible spectral range (500–800 nm) for all members of the this compound family have shown a normal dispersion behavior. The elasto-optical properties of this compound crystals are also noteworthy; they exhibit a low velocity of sound and a relatively small absorption of elastic waves in high-frequency and super-high-frequency ranges at room temperature. These combined properties make sillenites valuable for applications in spatial light modulators and acoustic delay lines.
Optical Activity Investigations
This compound crystals are known to be optically active, meaning they rotate the plane of polarization of linearly polarized light as it passes through the material. This intrinsic property, along with electric-field-induced linear birefringence, significantly influences the polarization properties of diffraction from volume phase gratings within these crystals.
Among the this compound family, Bi₁₂TiO₂₀ typically exhibits lower optical activity compared to Bi₁₂SiO₂₀ and Bi₁₂GeO₂₀. The impact of optical activity on phenomena such as light self-focusing and the interaction of incoherent light beams in this compound crystals has been a subject of theoretical and experimental investigation. Doping can also modify the optical rotation power of sillenites; for instance, doping Bi₁₂TiO₂₀ with aluminum (Al) or phosphorus (P) can increase optical rotator power, while doping with copper (Cu) or silver (Ag) can lead to a strong decrease in optical activity.
Photochromic Properties Research
This compound crystals exhibit photochromic properties, which involve a reversible change in their optical absorption induced by exposure to visible and near-infrared radiation. This effect is often attributed to changes in the charge state of impurity atoms within the crystal lattice, such as the transition of Mn⁴⁺ to Mn³⁺ or Cr³⁺ to Cr⁴⁺.
Doping with specific ions can significantly influence the photochromic response. For example, the introduction of copper (Cu) and cobalt (Co) ions can induce a strong photochromic effect and increase the absorption coefficients in the red spectral region. In nominally undoped this compound crystals like Bi₁₂SiO₂₀ and Bi₁₂GeO₂₀, photo-induced absorption can be observed at low temperatures, but this effect tends to be negligible at higher temperatures (above 100-150 K). The photochromic effect is generally a response to high-intensity radiation, leading to a modulation of the crystal's optical absorption.
Dielectric Properties and Permittivity Studies
This compound, specifically bismuth silicon oxide (Bi₁₂SiO₂₀), is a material of significant interest in advanced optical and electro-optical research due to its unique combination of photorefractive, electro-optic, and dielectric properties. The dielectric characteristics, including dielectric constant (permittivity) and dielectric loss, are crucial for its application in devices such as optical sensors, holographic recording devices, and spatial light modulators.
Detailed Research Findings
Dielectric Constant (Permittivity) The dielectric constant (ε) of this compound (Bi₁₂SiO₂₀) exhibits a range of values depending on the measurement conditions, frequency, and material form (bulk crystal vs. thin film). For bulk Bi₁₂SiO₂₀ crystals, reported low-frequency dielectric constant values are around 56 . Other measurements indicate static dielectric constant values of εS₁₁/ε₀ = 42.7 and εT₁₁/ε₀ = 47.5 . First-principle calculations using the HSE06 method for Bi₁₂TiO₂₀ (a this compound family member, often compared due to structural similarities) found a high dielectric constant εᵣ of 31.2 along the three principal directions, with an electronic component (ε∞) of 6.26 and a vibrational component (εvib) of 25.0 . This calculated macroscopic dielectric constant is consistent with reported experimental values of 41 using the dielectric resonator technique for Bi₁₂TiO₂₀ . For Bi₁₂SiO₂₀, zero-frequency dielectric constant values from theoretical calculations have been reported as 5.42 . Due to its cubic symmetry, the dielectric tensor of this compound is isotropic .
For sol-gel-derived Bi₁₂SiO₂₀ thin films, the dielectric constant was measured to be 44 at low frequencies, and 40 at 15 GHz using the split-post dielectric resonator method . When measured with a planar capacitor configuration (1–5 GHz), the dielectric constant for thin films was reported as 39 .
The major contribution to the total dielectric constant in this compound crystals at relaxing frequencies comes from the ionic part, attributed to the high electronegativity of oxygen .
Frequency Dependence The dielectric permittivity (ε') of Bi₁₂SiO₂₀ crystals shows a dependence on frequency. Generally, ε' tends to increase rapidly with a decrease in frequency, particularly in the low-frequency range . This behavior is often attributed to dipole-relaxation mechanisms . The presence of quasi-dipoles, potentially arising from the hopping character of charge transport within the crystal, can contribute to this dipole-relaxation dispersion .
The dielectric loss tangent (tanδ) also exhibits frequency dependence. Studies on Bi₁₂TiO₂₀ (a this compound) show a loss peak that shifts towards higher frequencies as temperature increases, indicating a relaxation character . For doped Bi₁₂SiO₂₀:Fe crystals, the dependence of tanδ on frequency and temperature has been investigated, with activation energies varying with frequency .
Temperature Dependence The dielectric constant of Bi₁₂SiO₂₀ crystals typically increases with rising temperature . This increase is observed across various frequencies and can be linked to an increase in polarizability due to the appearance of crystal lattice defects as temperature rises . Space charge polarization is also considered a contributing factor to the growth of ε' with temperature .
Research on Bi₁₂SiO₂₀ (BSO) crystals has shown high thermal stability in their dielectric properties. For instance, the dielectric constant of BSO along the X- and -directions was found to be 48.2 and 48.7, respectively, at room temperature (measured at 100 kHz) . This value slightly decreased in the low-temperature range before increasing with temperature, exhibiting an overturn temperature at 225 °C . The variation in dielectric constant over a broad temperature range of 20–500 °C was less than 1%, demonstrating excellent thermal stability . Conversely, the dielectric loss of BSO, similar to Bi₁₂TiO₂₀, maintained minimal variation between 20–350 °C but increased significantly to 20%–30% at 500 °C, primarily due to increased ionic conduction at higher temperatures .
Doping with certain impurities can significantly influence dielectric properties. For example, aluminum (Al) ions in the Bi₁₂SiO₂₀ dielectric matrix can lead to a substantial increase (by one to two orders of magnitude) and nonlinearity of the dielectric permittivity (ε') in the temperature range of 300–800 K under electric field strengths of 10³–10⁴ V/cm . This effect is attributed to the increased contribution of the quasi-dipole mechanism in polarization processes . Polarization can also induce dielectric hysteresis loops, which are notably affected by Al impurity .
Data Tables
Table 1: Representative Dielectric Constant Values for this compound (Bi₁₂SiO₂₀)
| Property / Material Form | Value | Conditions / Notes | Source |
| Dielectric Constant (Bulk) | 56 | Low frequency | |
| Dielectric Constant (Bulk) | 42.7 (εS₁₁/ε₀), 47.5 (εT₁₁/ε₀) | Static | |
| Dielectric Constant (Calculated) | 5.42 | Zero-frequency, DFT | |
| Dielectric Constant (Bulk) | 48.2 (X-direction), 48.7 ( -direction) | At room temperature (100 kHz) | |
| Dielectric Constant (Thin Film) | 44 | Low frequency | |
| Dielectric Constant (Thin Film) | 40 | 15 GHz | |
| Dielectric Constant (Thin Film) | 39 | 1–5 GHz |
Table 2: Dielectric Loss Tangent (tanδ) for this compound (Bi₁₂SiO₂₀) Thin Films
| Frequency | tanδ Value | Source |
| Low frequency | 7.5 × 10⁻³ | |
| 15 GHz | 17 × 10⁻³ | |
| 1–5 GHz | 65 × 10⁻³ |
Advanced Functional Applications in Materials Science Research
Photocatalytic Applications for Environmental Remediation and Energy Conversion
Sillenite-based materials, such as bismuth zinc oxide (Bi₁₂ZnO₂₀, BZO), bismuth titanium oxide (Bi₁₂TiO₂₀, BTO), and bismuth manganese oxide (Bi₁₂MnO₂₀, BM), have demonstrated efficient photocatalytic performances across a range of applications, including the removal of hazardous organic and inorganic contaminants from wastewater and the generation of clean energy. Their ability to absorb light and facilitate redox reactions makes them promising candidates for environmental remediation and energy conversion technologies.
Degradation Mechanisms of Organic Pollutants (e.g., Dyes, Antibiotics)
This compound photocatalysts exhibit significant efficacy in the degradation of various organic pollutants, including dyes and antibiotics, through mechanisms involving the generation of reactive oxygen species.
Antibiotics: One notable example is the degradation of Cefixime (CFX), a commonly encountered antibiotic pollutant. Studies have shown that this compound Bi₁₂ZnO₂₀ (BZO) can achieve a high degradation rate of 94.34% for CFX within just 3 hours under ultraviolet (UV) irradiation. Other this compound compounds, such as Bi₁₂TiO₂₀ (BTO) and Bi₁₂MnO₂₀ (BM), have also demonstrated good performance in CFX degradation, with BTO achieving 71.23% degradation within 180 minutes. The efficiency of degradation can be influenced by factors such as the catalyst's color, bandgap energy, crystallinity, and phase purity, which affect light absorption.
Dyes: Rhodamine B (RhB), a common organic dye, has also been a subject of degradation studies using this compound photocatalysts. The photocatalytic activity of sillenites leads to the breakdown of such complex organic molecules into less harmful or inert substances.
The general degradation mechanism involves the absorption of photons by the this compound material, leading to the excitation of electrons from the valence band to the conduction band, thereby generating electron-hole pairs. These charge carriers then react with water and oxygen molecules present in the environment to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are potent oxidizing agents capable of breaking down organic pollutants.
Table 1: Photocatalytic Degradation Performance of this compound Materials for Organic Pollutants
| Pollutant | This compound Photocatalyst | Degradation Rate (%) | Irradiation Time (h) | Ref. |
| Cefixime | Bi₁₂ZnO₂₀ (BZO) | 94.34 | 3 | |
| Cefixime | Bi₁₂TiO₂₀ (BTO) | 71.23 | 3 | |
| Rhodamine B | This compound-based | Efficient | - |
Reduction Processes of Inorganic Contaminants (e.g., Hexavalent Chromium)
This compound photocatalysts are also effective in the reduction of inorganic contaminants, particularly hexavalent chromium (Cr(VI)), a highly toxic and carcinogenic heavy metal ion. The photocatalytic process facilitates the conversion of Cr(VI) to less toxic trivalent chromium (Cr(III)).
For instance, Bi₁₂ZnO₂₀ (BZO) has demonstrated a 77.19% reduction rate for Cr(VI) within 3 hours under UV irradiation. The reduction of Cr(VI) to Cr(III) typically occurs through the transfer of photogenerated electrons from the conduction band of the this compound photocatalyst to the Cr(VI) ions. Research indicates that this compound-based materials, including Ga-based this compound-TiO₂ composites, are being explored for efficient photoreduction of Cr(VI) under solar irradiation.
Table 2: Photocatalytic Reduction Performance of this compound Materials for Inorganic Contaminants
| Contaminant | This compound Photocatalyst | Reduction Rate (%) | Irradiation Time (h) | Ref. |
| Hexavalent Chromium | Bi₁₂ZnO₂₀ (BZO) | 77.19 | 3 |
Research on Hydrogen (H₂) Generation
Research into the application of this compound materials for hydrogen (H₂) generation is an emerging area within energy conversion. While considered a less common application compared to pollutant degradation, studies are exploring the potential of this compound crystals to facilitate hydrogen production. The goal is to utilize their photocatalytic properties to split water molecules, thereby generating clean hydrogen fuel. Further research is needed to optimize these processes for higher efficiency and practical implementation.
Carbon Dioxide (CO₂) Reduction to Fuels
The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is another promising, albeit less common, application for this compound-based materials. This process aims to convert a greenhouse gas into renewable energy sources, contributing to carbon neutrality and sustainable energy cycles. This compound photocatalysts can absorb light energy to drive the multi-electron reduction of CO₂ to products like methane, methanol, or carbon monoxide.
Nitrogen (N₂) Fixation Studies
This compound materials are also being investigated for their role in photocatalytic nitrogen (N₂) fixation. This application focuses on converting atmospheric nitrogen into ammonia (B1221849) (NH₃) or other nitrogenous compounds under mild conditions, offering an alternative to energy-intensive industrial nitrogen fixation processes. This area of research is crucial for sustainable agriculture and chemical synthesis.
Strategies for Enhanced Photocatalytic Performance (Heterojunction Formation, Morphology Modification, Doping, Hybrid Processes)
To further improve the photocatalytic efficiency of this compound materials, various advanced engineering strategies are employed:
Heterojunction Formation: Creating heterojunctions by combining sillenites with other semiconductor materials is a highly effective strategy. This approach facilitates efficient charge separation at the interface between the two materials, minimizing the recombination of photogenerated electron-hole pairs and thereby enhancing photocatalytic activity.
Morphology Modification: Tailoring the morphology of this compound crystals can significantly impact their photocatalytic performance. Modifying the shape, size, and surface area of the photocatalyst can improve light absorption, increase the number of active sites, and enhance mass transfer, leading to improved degradation and reduction rates.
Doping: Introducing foreign ions (doping) into the this compound lattice can modify its electronic band structure, improve charge carrier mobility, and extend its light absorption range. For example, incorporating specific metal ions can enhance visible-light absorption by inducing hybridization of orbitals, as seen with Mn 3d and O 2p orbitals in Bi₁₂MnO₂₀.
These strategies collectively aim to overcome limitations such as rapid electron-hole recombination and limited light absorption, paving the way for the development of highly efficient this compound-based photocatalytic systems.
Optoelectronic Device Research and Signal Processing Applications
This compound crystals are of particular importance in optoelectronic device research and signal processing due to their distinct photorefractive, electro-optic, and photoconductive properties . These characteristics enable their use in a variety of applications, including image amplification, phase conjugation, real-time and multiwavelength holography, optical detectors, and modulators .
Key this compound compounds frequently investigated for optoelectronic applications include bismuth silicon oxide (Bi₁₂SiO₂₀, BSO), bismuth germanium oxide (Bi₁₂GeO₂₀, BGO), and bismuth titanium oxide (Bi₁₂TiO₂₀, BTO) . For instance, BTO has practical advantages over its isomorphous counterparts, BSO and BGO, such as lower optical activity, a larger electro-optic coefficient, and higher sensitivity to red light .
Optical Data Processing
This compound crystals, particularly photorefractive ones, hold significant potential in optical data processing . Compounds like Bi₁₂SiO₂₀ (BSO) are utilized in applications such as image correction, real-time intensity inversion, light modulators, and laser light control . The photorefractive effect in these electro-optic and photoconductive materials is well-understood, often described by the band-transport model . This model explains how photoexcitation of charge carriers, their migration, and subsequent recombination in deep traps create an electric field, leading to an induced index pattern via the electro-optic effect .
| Compound | Lattice Constant (a) | Band Gap Energy (eV) | Key Properties |
|---|---|---|---|
| Bi₁₂NiO₁₉ (BNO) | 10.24 Å | 2.1 eV | High photoconductivity, ease of electron-hole separation, lead-free, environmentally friendly |
| Bi₁₂GeO₂₀ (BGO) | 10.304 Å - 10.416 Å | ~2.6 eV to ~3.2 eV | Faraday rotator crystal, large magneto-optical quality, utilized in photocatalytic, electro-optical, optical data processing, optical detectors, holography, nonlinear optical devices |
| Bi₁₂SiO₂₀ (BSO) | 10.107 Å - 10.135 Å | ~2.2 eV to ~3.25 eV | High electrical resistivity, high photorefractive sensitivity, long holographic storage times, piezoelectric, electro-optic, elasto-optic, photoconductive |
| Bi₁₂TiO₂₀ (BTO) | — | — | Lower optical activity, larger electro-optic coefficient, higher sensitivity to red light compared to BSO/BGO |
Optical Memory Applications
This compound materials are also employed in optical memory applications for data storage . Their photorefractive properties and long optical storage time in the dark make them suitable for such purposes . The ability of these crystals to reversibly record and store optical information is crucial for developing advanced optical memory systems .
Other Advanced Applications
Beyond optoelectronics, this compound compounds demonstrate utility in several other advanced material science applications, including energy storage and acoustic devices.
Supercapacitor Materials Research
Iron-sillenite (Bi₂₅FeO₄₀) has been identified as a promising candidate material for supercapacitors . Research indicates that Bi₂₅FeO₄₀ can be successfully used in supercapacitor applications, with its structural, optical, dielectric, catalytic, and magnetic properties being controllable through methods like particle size modification, doping with other metals, or developing composites . For instance, a this compound phase of Bi₂₅FeO₄₀ (BFO-10) with 10 ml PEG demonstrated a specific capacitance of 351 F g⁻¹ at 4 A g⁻¹, and an assembled asymmetric supercapacitor (ASC) using BFO-10//AC achieved a high energy density of 70 Wh kg⁻¹ with a power density of 3240 W kg⁻¹ .
| Material | Specific Capacitance | Energy Density | Power Density | Cycling Stability |
|---|---|---|---|---|
| Bi₂₅FeO₄₀ (BFO-10) | 351 F g⁻¹ (at 4 A g⁻¹) | 70 Wh kg⁻¹ | 3240 W kg⁻¹ | Excellent life cycle |
Dye-Sensitized Solar Cells (DSSCs)
Iron-sillenite (Bi₂₅FeO₄₀) has also shown potential for use in dye-sensitized solar cells (DSSCs) . While the exact role (e.g., photoelectrode or counter electrode) for Bi₂₅FeO₄₀ in DSSCs is a subject of ongoing research, the general class of this compound materials, with their wide band gap semiconductor properties, are relevant to the development of DSSCs . DSSCs are a promising solution for renewable energy due to their low cost, high efficiency, and ease of fabrication .
Acoustic Applications
The piezoelectric and elasto-optic properties of this compound crystals make them suitable for various acoustic applications . Bismuth silicon oxide (Bi₁₂SiO₂₀, BSO) and bismuth titanium oxide (Bi₁₂TiO₂₀, BTO) single crystals, for example, are known for their piezoelectric capabilities, with a large piezoelectric constant (d₁₄ ~ 40 pC/N) . These properties lead to their potential use in acoustic delay lines and as surface acoustic wave guides . The high values of d₁₄ and coupling factor k₁₄, coupled with good thermal stability, position BTO and BSO as potential candidates for electromechanical applications, particularly in medium temperature ranges .
| Compound | Piezoelectric Coefficient (d₁₄) | Coupling Factor (k₁₄) | Thermal Stability |
|---|---|---|---|
| Bi₁₂TiO₂₀ (BTO) | ~40 pC/N | High | Good (25–350 °C) |
| Bi₁₂SiO₂₀ (BSO) | ~40 pC/N | High | Good (25–500 °C) |
Faraday Rotator Crystal Development
The Faraday effect, a magneto-optical phenomenon, involves the rotation of the plane of polarization of linearly polarized light as it passes through a material medium subjected to a magnetic field aligned with the direction of light propagation. This effect is crucial for the development of non-reciprocal optical devices, such as optical isolators and circulators, which are essential for protecting laser systems from detrimental back-reflections and for controlling light flow in optical circuits. The magnitude of this rotation is directly proportional to the Verdet constant (V), an intrinsic property of the material, which quantifies the rotation angle per unit length per unit magnetic field strength.
This compound crystals are recognized for their relatively large Faraday effect, making them promising candidates for Faraday rotator crystal development. The magneto-optical properties in sillenites primarily originate from the strong spin-orbit coupling associated with the bismuth (Bi) atoms within their crystal structure. This coupling leads to a difference in refractive indices for left and right circularly polarized light, thereby inducing Faraday rotation.
Among the this compound family, Bi₁₂GeO₂₀ (BGO) is particularly noted for its substantial magneto-optical quality, positioning it as a significant Faraday rotator crystal. While BGO, BSO, and BTO share an isostructural body-centered cubic arrangement, their specific optical characteristics can vary. For instance, Bi₁₂TiO₂₀ (BTO) exhibits higher photosensitivity to red light and a greater electro-optical coefficient compared to BGO and BSO, alongside lower optical activity, which can be beneficial in certain photorefractive applications. A typical Verdet constant for undoped this compound crystals is reported to be around 60 rad/(T·m) at a wavelength of 632.8 nm.
Detailed Research Findings on Doping Effects
Research has extensively explored the impact of various dopants on the magneto-optical properties of this compound crystals, particularly focusing on enhancing their Verdet constant. Doping with transition metals such as chromium (Cr), manganese (Mn), iron (Fe), and copper (Cu) has demonstrated significant improvements in the Faraday effect in both BSO and BTO crystals.
Manganese (Mn) Doping: In Bi₁₂SiO₂₀ (BSO) crystals, Mn-doping has been shown to increase the Verdet constant. Specifically, an approximate 11% increase was observed across the 400–700 nm spectral range, with a notable peak increase of about 30% at 460 nm.
Copper (Cu) Doping: The influence of Cu doping is also significant. In BSO:Cu, the Verdet constant increased by approximately 18% in the 700–480 nm range, reaching up to 28% in the shortwave region at 480 nm. For Bi₁₂TiO₂₀ (BTO) crystals doped with 0.02 mol.% Cu, the effect was even more pronounced, with increases of 21% at 630 nm, 22% at 590 nm, 42% at 520 nm, and a substantial 73% at 480 nm, all relative to undoped BTO.
Iron (Fe) Doping: Iron doping in BSO crystals has been reported to significantly enhance the Verdet coefficient, showing increases ranging from 80% to 300% across the studied spectral range.
Chromium (Cr) Doping: Cr doping in BSO also leads to an increase in both optical rotatory power and the Verdet coefficient. For example, an increase in optical rotatory power of about 92.8% at 480 nm, 25.3% at 756 nm, and 5.2% at 1171 nm was observed in BSO:Cr.
Other Dopants: Conversely, dopants like aluminum (Al) and vanadium (V) have been found to decrease the optical rotatory power in BSO, while phosphorus (P) showed a slight increase.
These findings highlight the potential for tailoring the magneto-optical properties of this compound crystals through precise doping strategies, thereby optimizing their performance for advanced Faraday rotator applications in various optical and sensing technologies.
Table 1: Effect of Doping on Verdet Constant in this compound Crystals
| This compound Crystal | Dopant (Concentration) | Wavelength Range (nm) | Percentage Increase in Verdet Constant (%) | Source |
| Bi₁₂SiO₂₀ (BSO) | Mn (0.8 mol%) | 400-700 | ~11% (up to ~30% at 460 nm) | |
| Bi₁₂SiO₂₀ (BSO) | Cu (0.02 mol%) | 700-480 | ~18% (up to ~28% at 480 nm) | |
| Bi₁₂SiO₂₀ (BSO) | Fe | Wide spectral range | 80-300% | |
| Bi₁₂SiO₂₀ (BSO) | Cr | 480-1180 | Significant increase (e.g., 92.8% at 480 nm) | |
| Bi₁₂TiO₂₀ (BTO) | Cu (0.02 mol%) | 630 | 21% | |
| Bi₁₂TiO₂₀ (BTO) | Cu (0.02 mol%) | 590 | 22% | |
| Bi₁₂TiO₂₀ (BTO) | Cu (0.02 mol%) | 520 | 42% | |
| Bi₁₂TiO₂₀ (BTO) | Cu (0.02 mol%) | 480 | 73% |
Research Challenges, Limitations, and Future Directions
Addressing Stability and Metastability Considerations in Sillenite Systems
A significant challenge in the study and application of this compound compounds is the stabilization of their crystal structure, primarily due to their inherent metastable nature. For instance, the this compound phase of bismuth ferrite (B1171679) (Bi₂₅FeO₄₀) has been observed to transform gradually into a rhombohedral phase with extended reaction time during synthesis. Furthermore, increasing reaction temperatures beyond a certain threshold, such as 160 °C for Bi₂₅FeO₄₀, can lead to the destruction of the desired this compound structure.
Efforts to overcome this metastability include strategic doping. For example, co-doping with 10% Gd and 10% Cr at the Bi and Fe sites, respectively, in bismuth ferrite has successfully stabilized the this compound structure at lower reaction temperatures, specifically between 120 and 160 °C. Conversely, synthesis without rare earth dopants at similar temperatures (120 and 140 °C) can result in the formation of this compound-type Bi₁₂.₅Fe₀.₅O₁₉.₅ accompanied by several impurity phases, such as Bi₂O₃ and Bi₂Fe₄O₉, indicating an unstable this compound structure. Another approach to stabilization involves the substitution of Ni²⁺ in the Fe site of BiFeO₃, which can lead to the formation of stable this compound Bi₂₅FeO₄₀, potentially due to the reduction of Fe³⁺ to Fe²⁺. The metastability of this compound relative to other phases, like corundum and quartz in the kyanite (B1234781) stability field, has also been experimentally defined, highlighting a competition between stable and metastable reactions that influences material formation.
Optimization of Synthesis and Growth Parameters for Scalability and Material Quality
The synthesis of this compound compounds employs various techniques, including hydrothermal methods, sol-gel auto-combustion, and co-precipitation. Optimizing these synthesis and growth parameters is crucial for achieving scalability and enhancing material quality. Low-temperature hydrothermal techniques, conducted between 120 and 160 °C, have proven effective for synthesizing this compound-phase bismuth ferrite (S-BFO) nanopowders, offering energy-saving and cost-effective advantages. The reaction temperature plays a critical role, as exceeding 160 °C can compromise the this compound structure. Moreover, the morphology of this compound nanopowders can be influenced by temperature, transitioning from irregular to spherical shapes as the temperature increases from 120 to 160 °C.
For novel this compound compositions like Bi₁₂SnO₂₀, synthesized via co-precipitation, the calcination temperature is a critical factor for phase formation, with the optimal range identified between 310 and 400 °C. Beyond this range, the this compound phase becomes unstable and transforms into other compounds. General optimization strategies for material synthesis involve precise control over parameters such as temperature, reaction time, atmosphere, and precursor concentration to tailor the resulting material's structure and performance. While significant advancements have been made in single crystal growth techniques, disseminating this knowledge for effective defect control and achieving industrial-scale production remains a challenge. Large single crystals (2-15 cm) can be grown using techniques like the floating zone method, but other methods such as flux, chemical vapor transport, and hydrothermal synthesis typically yield smaller crystals (0.1-2 mm). Seeded growth techniques can be employed to obtain larger crystals. A persistent limitation is the lack of prior knowledge regarding the systematic effects of various parameters on the reaction and the final crystalline product, often necessitating extensive experimental exploration.
Table 1: Influence of Synthesis Parameters on this compound Stability and Morphology
| This compound Composition | Synthesis Method | Temperature Range (°C) | Key Observation | Source |
| Bi₂₅FeO₄₀ | Hydrothermal | 120–160 | This compound phase formed; morphology changed from irregular to spherical nanopowders. Higher temperatures destroyed structure. | |
| Bi₂₅FeO₄₀ | Hydrothermal | Initial stage | This compound phase formed, then transformed to rhombohedral phase with extended reaction time. | |
| Bi₂₅FeO₄₀ (10% Gd and 10% Cr doped) | Hydrothermal | 120–160 | This compound structure stabilized at lower temperatures. | |
| Bi₁₂.₅Fe₀.₅O₁₉.₅ (undoped) | Hydrothermal | 120, 140 | This compound formed with impurity peaks (Bi₂O₃, Bi₂Fe₄O₉); structure not stable. | |
| Bi₂₅FeO₄₀ (10% Ni²⁺ substituted) | High energy ball milling | Not specified | This compound phase stabilized due to Fe³⁺ to Fe²⁺ reduction. | |
| Bi₁₂SnO₂₀ | Co-precipitation | 310–400 | This compound phase formed; unstable at higher temperatures, transforming to other phases. |
Advanced Defect Engineering for Tailored Functionality
Defects within crystalline materials inherently disrupt their perfect lattice structure, thereby influencing their properties. Advanced defect engineering focuses on the deliberate introduction, modification, or precise control of these defects to tailor specific material functionalities. Common techniques include doping, irradiation, implantation, annealing, and grain boundary engineering. Intentional doping, for instance, can effectively modify the electronic, optical, or magnetic properties of sillenites.
In this compound crystals, photorefractive effects are largely attributed to charge transfer processes occurring within the crystal, influenced by the concentration of free electrons, which in turn is determined by the presence of donor or acceptor impurities. Studies on Bi₁₂SiO₂₀ single crystals have identified defect levels, such as a defect center around 0.81 eV, which can impact their optical behavior. Furthermore, visible light absorption in this compound crystals is often associated with BiM antisite defects, and the presence of such defects can lead to a reduction in the material's band gap energy. Beyond property modification, defect engineering can create new active sites, alter electronic and structural properties, and modify the adsorption and diffusion characteristics of reactant molecules, leading to tailored selectivity and the development of multifunctional catalysts. This approach has significantly enhanced the surface-enhanced Raman spectroscopy (SERS) activity of semiconductor materials, achieving enhancements comparable to noble metals. In ferroelectric materials, defect engineering presents opportunities for property enhancement and the creation of novel functionalities.
Development of Novel this compound Compositions and Solid Solutions
This compound compounds are characterized by their general chemical formulas, such as Bi₁₂MO₂₀ or Bi₂₄M₂O₄₀, and Bi₂₄(M',M")₂O₄₀, where M, M', and M" represent various cations. A key area of ongoing research involves the development of novel this compound compositions and solid solutions to expand their functional capabilities. For example, the new this compound Bi₁₂SnO₂₀ has been successfully synthesized via co-precipitation and shows promise for photocatalytic applications.
Extensive research has focused on understanding isomorphic substitutions within the this compound family, particularly in systems like Bi₂₄(M₂-xMnₓ)O₄₀, where M can be Al, Fe, Ge, Ti, Cr, or V. Theoretical estimations of isomorphic substitution limits are being compared with experimental results to guide the synthesis of new materials. A specialized methodology has been developed to accurately determine the actual compositions and structures of this compound family compounds, taking into account factors such as bismuth stoichiometry and the distribution of Bi³⁺ and Bi⁵⁺ ions across different crystallographic sites. This approach has enabled the prediction of homogeneity regions for various this compound phases. Detailed structural investigations have been conducted on compounds with the general composition Bi₂₄M₂O₄₀, where M includes Si⁴⁺, Ge⁴⁺, Mn⁴⁺, Fe³⁺, Ti⁴⁺, V⁵⁺, Zn²⁺, Al³⁺, Ga³⁺, Cr⁴⁺, and P⁵⁺, providing insights into their structural features and potential for new solid solutions.
Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding
A powerful approach to advancing the understanding and development of this compound materials involves the synergistic integration of theoretical and experimental methodologies. Combining experimental data with quantum mechanical modeling, such as Density Functional Theory (DFT), offers a deeper insight into the structural effects and properties of these compounds. For instance, DFT calculations have been successfully employed to investigate the electronic, optical, and thermodynamic characteristics of sillenites like Bi₁₂SiO₂₀, with the calculated X-ray diffraction (XRD) patterns showing good consistency with experimental data.
First-principles calculations, particularly at the DFT level, are instrumental in deciphering structural parameters and electronic properties of both the bulk material and its surfaces. This theoretical insight can then be correlated with experimental observations, such as field emission scanning electron microscopy (FE-SEM) images, to establish relationships between morphology and functional properties like photocatalytic activity. To precisely determine the real composition and structure of complex this compound family phases, a combination of advanced experimental techniques is often employed. These include diffraction methods (X-ray and neutron diffraction), vibrational spectroscopy (IR and Raman), X-ray absorption spectroscopy (EXAFS/XANES), and electron probe X-ray microanalysis, followed by a thorough crystal-chemical analysis of the obtained data. The integration of theoretical predictions with experimental validation is crucial for accelerating the discovery and development of novel functional oxides with enhanced properties.
Exploration of New Application Domains in Emerging Technologies
This compound compounds possess a range of unique properties that position them for exploration in new application domains within emerging technologies. Their inherent photorefractive, optical activity, and photoconductivity characteristics make them attractive for advanced optical and electronic applications. Sillenites are considered potential candidates for technologies such as hologram recording, photocatalysis, signal processing, acoustic devices, image amplification, and optical data processing.
Specifically, Bi₁₂SiO₂₀ (BSO) is of particular interest due to its high electrical resistivity, wide band gap energy, high photorefractive sensitivity, significant photocatalytic activity, and long holographic storage times. this compound-type Bi₂₅FeO₄₀ has demonstrated promising photocatalytic performance in degrading various toxic compounds from wastewater. Its relatively smaller band gap of approximately 1.8 eV makes it a potential visible-light responsive material, and its superparamagnetic nature offers an additional advantage for easy separation and recovery of the photocatalyst from reaction media.
Q & A
Q. What experimental techniques are critical for characterizing the structural properties of sillenite phases?
this compound's structural analysis requires a combination of X-ray diffraction (XRD), Raman spectroscopy, and infrared (IR) spectroscopy. XRD confirms crystallinity and space group symmetry (e.g., I23 for γ-Bi₂O₃-type sillenites), while Raman and IR spectroscopy identify vibrational modes linked to Bi-O, In-O, or Mg-O bonds. For example, BiO₅E polyhedra (where E is a lone electron pair) and MO₄ tetrahedra (M = In, Mg) generate distinct spectral regions: low-frequency (Bi-O stretching), mid-frequency (In/Mg-O vibrations), and high-frequency (cation displacements) . Rietveld refinement of XRD data is essential to resolve atomic positions and occupancy ratios in doped systems .
Q. How do synthesis parameters influence the crystallization of this compound phases in Bi₂O₃-based systems?
The formation of this compound phases (e.g., Bi₁₂MO₂₀, M = Si, Ti, Ge) depends on stoichiometry, heat treatment temperature, and time. For instance, in Bi₂O₃-In₂O₃-MgO systems, Bi₀.₉₅In₀.₀₅O₁.₅ crystallizes optimally at 650°C for 30 minutes, but excess Bi₂O₃ leads to secondary phases like T-Bi₂O₃. Slow cooling rates (1°C/min) enhance crystallinity, while higher temperatures (800°C) may induce partial melting, reducing phase purity .
Q. What are the primary challenges in achieving phase-pure this compound materials during synthesis?
Key challenges include:
- Dopant segregation : Co-doping with In and Mg can lead to inhomogeneous distribution of MO₄ tetrahedra, detectable via energy-dispersive X-ray spectroscopy (EDS) mapping.
- Thermal stability : this compound phases may convert to δ-Bi₂O₃ or other polymorphs above 750°C, requiring precise temperature control .
- Contamination : Moisture-sensitive precursors like Bi(NO₃)₃·5H₂O require anhydrous handling to avoid hydroxide formation .
Advanced Research Questions
Q. How can contradictions in reported phase diagrams for Bi₂O₃-MOₓ systems (M = Ti, Ge, Si) be resolved?
Discrepancies often arise from differences in synthesis methods (solid-state vs. sol-gel) and characterization limits. For example, Bi₁₂TiO₂₀ this compound forms via melt-quenching in SiO₂-containing systems but is absent in TiO₂-rich compositions. Systematic studies using differential scanning calorimetry (DSC) and in-situ XRD can clarify phase transitions, while machine learning models (e.g., Kyushu University’s framework) predict stable compositions by correlating ionic radii, electronegativity, and proton conductivity .
Q. What methodological approaches are effective for analyzing defect structures in vanadium-doped sillenites (e.g., BTO:V)?
Vanadium introduces oxygen vacancies and alters photorefractive properties. Electron paramagnetic resonance (EPR) spectroscopy identifies V⁴⁺ centers, while photoluminescence (PL) spectroscopy detects vacancy-related emission bands. Positron annihilation lifetime spectroscopy (PALS) quantifies vacancy concentration, and density functional theory (DFT) simulations model defect formation energies .
Q. How does doping with rare-earth elements (e.g., Gd, Nd) affect this compound’s magnetoelectric properties?
Gd-doped Bi₁₂GeO₂₀ exhibits antiferromagnetic interactions due to Gd³⁺ clustering, confirmed by magnetic susceptibility measurements. Neutron diffraction reveals spin-ordering patterns, while magnetoelectric coupling is assessed via voltage-induced magnetization changes in bulk pellets. Co-doping with Nd³⁺ enhances optical activity but may reduce thermal stability .
Q. What strategies mitigate data inconsistencies in spectroscopic studies of this compound’s vibrational modes?
- Standardized baseline correction : IR and Raman spectra should be normalized to internal reference peaks (e.g., Bi-O modes at 550 cm⁻¹).
- Cross-validation : Compare results across multiple techniques (e.g., XRD for structural data vs. spectroscopy for bonding).
- Ab-initio modeling : Use software like VASP to simulate phonon dispersion curves and assign experimental peaks .
Methodological Guidance
Q. How to design experiments for probing this compound’s photorefractive mechanisms?
- Sample preparation : Grow single crystals via Czochralski method under controlled O₂ partial pressure to minimize defects.
- Characterization : Measure photoconductivity under varying wavelengths (e.g., 532 nm lasers) and correlate with holographic diffraction efficiency.
- Data analysis : Use Kukhtarev equations to model charge transport and quantify electro-optic coefficients .
Q. What statistical frameworks are suitable for analyzing compositional-property relationships in sillenites?
Partial least squares regression (PLSR) links dopant concentrations (e.g., In/Mg ratios) to properties like ionic conductivity. For high-dimensional data (e.g., synchrotron XRD datasets), principal component analysis (PCA) identifies dominant structural variables. Machine learning pipelines, such as random forests, prioritize synthesis parameters (e.g., annealing time) that maximize phase purity .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
